5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-4-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPLNYXPDXOWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617224 | |
| Record name | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186446-26-4 | |
| Record name | 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid CAS number
A comprehensive technical guide for researchers, scientists, and drug development professionals on 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid.
Core Compound Overview
This compound is a halogenated indole derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features make it a valuable intermediate in medicinal chemistry, particularly in the development of antiviral and anticancer agents.[1][2] The presence of both chloro and fluoro substituents on the indole ring influences the compound's electronic properties and metabolic stability, making it a desirable scaffold for drug design.[3][4]
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 186446-26-4 | [5][6] |
| Molecular Formula | C₉H₅ClFNO₂ | [7][8] |
| Molecular Weight | 213.59 g/mol | [7] |
| Appearance | White powder | [7] |
| Purity | ≥98.0% | [7] |
| Density | 1.635 ± 0.06 g/cm³ (20 °C) | [6][7] |
| Boiling Point | 455.4°C at 760 mmHg | [7] |
| Flash Point | 229.2°C | [7] |
| Solubility | Very slightly soluble in water (0.17 g/L at 25 °C) | [6] |
Synthesis and Experimental Protocols
A robust five-step synthetic route for the preparation of this compound and its methyl ester has been developed, starting from the commercially available 4-chloro-3-fluoroaniline.[1][9] This method avoids the use of hazardous reagents like diazonium and azido species and prevents the formation of regioisomeric byproducts.[1][9]
Experimental Protocol: Five-Step Synthesis
This protocol is adapted from a reported robust synthesis of the methyl ester, where the carboxylic acid is a key intermediate.[1][9]
Step 1: Boc Protection of 4-chloro-3-fluoroaniline
-
Reaction: 4-chloro-3-fluoroaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) to protect the aniline nitrogen.
-
Procedure: To a solution of 4-chloro-3-fluoroaniline in THF, add Boc₂O and a base such as triethylamine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The protected product is then isolated by extraction and purified.
Step 2: Regioselective Iodination
-
Reaction: The Boc-protected aniline undergoes regioselective iodination at the C-2 position.
-
Procedure: The substrate is dissolved in a suitable solvent, and an iodinating agent like N-iodosuccinimide (NIS) is added. The reaction is carried out under controlled temperature to ensure high regioselectivity.
Step 3: Boc Deprotection
-
Reaction: The Boc protecting group is removed to yield the free ortho-iodoaniline.
-
Procedure: The protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature.
Step 4: Enamine Formation and Palladium-Catalyzed Cyclization
-
Reaction: The resulting o-iodoaniline reacts with pyruvic acid in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form an enamine, which then undergoes an intramolecular palladium-catalyzed cross-coupling reaction to form the indole ring.[3]
-
Procedure: The o-iodoaniline is mixed with pyruvic acid and DABCO. A palladium catalyst, such as palladium acetate, is added, and the mixture is heated to around 100-105°C for several hours to facilitate the cyclization.[3]
Step 5: Isolation of this compound
-
Procedure: After the cyclization is complete, the reaction mixture is cooled and acidified to precipitate the product. The solid this compound is collected by filtration, washed, and dried. This intermediate can be used directly or esterified to its corresponding esters, such as the methyl or ethyl ester.[1][9]
Visualizations: Synthesis Workflow and Application
The following diagrams illustrate the synthetic pathway and the role of this compound in drug discovery.
Caption: Synthetic workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. This compound [chemdict.com]
- 6. CAS # 186446-26-4, this compound - chemBlink [ww.chemblink.com]
- 7. nbinno.com [nbinno.com]
- 8. 383132-37-4 CAS MSDS (5-CHLORO-7-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Elucidating the Molecular Architecture of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry. This document outlines the synthetic pathway, detailed experimental protocols for spectroscopic analysis, and an interpretation of the resulting data to confirm the molecule's structure. Furthermore, it explores the potential biological relevance of this class of compounds by examining common signaling pathways affected by substituted indoles.
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process commencing with a commercially available substituted aniline. A robust five-step synthesis starting from 4-chloro-3-fluoroaniline is a commonly cited method.[1][2] This pathway involves the protection of the aniline, regioselective iodination, deprotection, cyclization, and subsequent functional group manipulations to yield the target carboxylic acid.
References
1H NMR spectrum of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
This technical guide provides a comprehensive overview of the ¹H NMR spectroscopy of this compound, a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals from the indole ring protons. The electron-withdrawing effects of the chloro and fluoro substituents significantly influence the chemical shifts of the aromatic protons.[3] While specific experimental data for this compound is not publicly available, the following table summarizes the expected chemical shifts (δ) and coupling constants (J) based on the analysis of similar indole derivatives.[4][5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 13.0 | br s | - |
| H3 | 7.0 - 7.5 | d | ~2.0 - 3.0 |
| H6 | 7.2 - 7.6 | t | ~8.0 - 9.0 |
| H7 | 7.5 - 7.9 | d | ~8.0 - 9.0 |
| COOH | 12.0 - 13.5 | br s | - |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact values can vary depending on the solvent and concentration. The N-H and COOH protons are expected to be broad singlets and their chemical shifts are highly dependent on the solvent and sample concentration.[3]
Standard Experimental Protocol for ¹H NMR Analysis
Obtaining a high-quality ¹H NMR spectrum is crucial for structural elucidation.[6] The following protocol outlines a standardized procedure for the ¹H NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[6]
| Parameter | Value |
| Pulse Program | Standard single-pulse (e.g., 'zg30') |
| Number of Scans (NS) | 16 - 64 |
| Receiver Gain (RG) | Auto-adjusted |
| Acquisition Time (AQ) | 3 - 4 seconds |
| Relaxation Delay (D1) | 1 - 2 seconds |
| Spectral Width (SW) | 12 - 16 ppm |
| Temperature | 298 K (25 °C) |
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Perform manual or automatic phasing and baseline correction to obtain a flat baseline.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0.00 ppm).[3]
-
Integration: Integrate the signals to determine the relative ratios of the protons.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the ¹H NMR analysis of an organic compound like this compound.
Caption: General workflow for ¹H NMR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Guide: 13C NMR Analysis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds, including potent inhibitors of HIV-1 non-nucleoside reverse transcriptase.[1] Due to the absence of publicly available experimental 13C NMR data for this specific molecule, this guide presents predicted chemical shifts based on data from structurally similar indole derivatives. It also outlines a standard experimental protocol for acquiring such data.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of substituted indole and benzoic acid derivatives. The actual experimental values may vary depending on the solvent and other experimental conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~128 | Attached to the carboxylic acid group. |
| C3 | ~105 | Typically shielded in indole rings. |
| C3a | ~127 | Bridgehead carbon. |
| C4 | ~150 (d, JC-F ≈ 240 Hz) | Directly attached to fluorine, expected to show a large C-F coupling constant. |
| C5 | ~118 (d, JC-F ≈ 20 Hz) | Attached to chlorine, with smaller coupling to fluorine. |
| C6 | ~125 | Aromatic carbon. |
| C7 | ~115 | Aromatic carbon. |
| C7a | ~135 | Bridgehead carbon. |
| COOH | ~165 | Carboxylic acid carbon. |
Experimental Protocol for 13C NMR Spectroscopy
This section details a standard methodology for the acquisition of 13C NMR spectra for indole carboxylic acid derivatives.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often used for indole carboxylic acids due to its excellent dissolving power for polar compounds. Other potential solvents include methanol-d4 or acetone-d6.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is recommended for better signal dispersion and resolution.
-
Nucleus: 13C
-
Acquisition Mode: Proton-decoupled (decouple = '1H')
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30).
-
Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): 0 to 220 ppm.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) factor of 1-2 Hz followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Visualizations
Logical Diagram: Factors Influencing 13C NMR Chemical Shifts
Caption: Structural components influencing the 13C NMR spectrum.
Experimental Workflow: 13C NMR Analysis
Caption: A generalized workflow for 13C NMR analysis.
References
The Biological Landscape of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid: A Synthetic Keystone with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative that has emerged as a valuable scaffold in medicinal chemistry. While direct biological profiling of this specific molecule is not extensively documented in publicly available literature, its structural motifs are integral to a variety of biologically active agents. This technical guide consolidates the current understanding of this compound, focusing on its role as a key synthetic intermediate and the established biological activities of its structural analogs and derivatives. The indole-2-carboxylic acid core is a recurring feature in compounds targeting viral enzymes, cancer-related kinases, and other therapeutic targets. This document will delve into the known applications, synthetic pathways, and the biological significance of closely related molecules, providing a comprehensive resource for researchers in drug discovery and development.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. This compound represents a precisely substituted variant within this chemical space, offering specific steric and electronic properties for molecular design. Although primarily utilized as a building block, the structural features of this compound suggest a latent potential for biological activity, which can be inferred from the activities of its derivatives and structurally similar compounds.
Role as a Synthetic Intermediate
The principal documented application of this compound is as a crucial intermediate in the synthesis of more complex and highly active pharmaceutical candidates.
Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A significant application of this compound is in the preparation of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. The synthesis involves a multi-step process where the indole core is further elaborated.
Below is a generalized workflow illustrating the synthetic utility of this compound.
Caption: Synthetic utility of this compound.
Biological Activities of Structurally Related Compounds
The biological potential of this compound can be extrapolated from the activities of its structural analogs. The indole-2-carboxylic acid scaffold is a known pharmacophore for a range of biological targets.
Anticancer Activity
Derivatives of the closely related 5-chloro-indole-2-carboxylate have demonstrated potent inhibitory activity against key signaling pathways in cancer. Specifically, these compounds have been shown to inhibit mutant forms of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, which are critical drivers in various malignancies.
The general signaling pathway targeted by these indole derivatives is depicted below.
Caption: Inhibition of cancer signaling pathways by indole derivatives.
Antiviral Activity
The indole-2-carboxylic acid moiety is a key structural feature in a class of inhibitors targeting HIV-1 integrase. These inhibitors function by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of the viral genome into the host cell's DNA.
Other Potential Activities
Structurally similar compounds, such as 4-fluoro-1H-indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid, are utilized in the development of agents with anti-inflammatory properties and as inhibitors of enzymes like βII tryptase.
Quantitative Data from Related Compounds
While no direct quantitative biological data for this compound is available, the following table summarizes the activity of a potent derivative of 5-chloro-indole-2-carboxylate against cancer-related kinases.
| Compound Derivative | Target | Assay Type | IC50 (nM) | Reference |
| 3e (m-piperidinyl derivative of 5-chloro-indole-2-carboxylate) | EGFR | Enzyme Inhibition | 68 | [1] |
| Erlotinib (Reference) | EGFR | Enzyme Inhibition | 80 | [1] |
Experimental Protocols
As there is no direct biological testing data for this compound, this section details a representative synthetic protocol where it is used as an intermediate.
Representative Synthesis of a 5-Chloro-indole-2-carboxylate Derivative (General Protocol)
This protocol is adapted from the synthesis of EGFR/BRAF inhibitors and is provided as an example of how this compound or its esterified form could be utilized.
-
Reductive Amination: The ethyl ester of a 5-chloro-3-formyl-indole-2-carboxylate is reacted with a primary or secondary amine in ethanol. The resulting imine is then reduced in situ with a reducing agent like sodium borohydride (NaBH4) to yield the corresponding secondary or tertiary amine derivative.
-
Saponification: The ethyl ester of the resulting compound is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran and water to yield the corresponding carboxylic acid.
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography.
The logical flow of this synthetic process is illustrated below.
Caption: General synthetic workflow for indole-2-carboxylate derivatives.
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in the development of novel therapeutics. While direct evidence of its biological activity is currently sparse, the well-established pharmacological profiles of its derivatives and structural analogs strongly suggest its utility in generating potent inhibitors for a range of diseases, including cancer and viral infections. The unique substitution pattern of this molecule provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. Further investigation into the direct biological effects of this compound and its derivatives is warranted and could unveil new avenues for drug discovery. Researchers and drug development professionals should view this compound as a key starting material for building sophisticated and highly active molecular entities.
References
5-Chloro-4-fluoro-1H-indole-2-carboxylic acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid (CAS No. 186446-26-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar indole carboxylic acids to provide a comprehensive, albeit precautionary, guide. Researchers should handle this compound with care, assuming it possesses hazards similar to its analogs.
Physicochemical and Toxicological Data
The following tables summarize the known physical, chemical, and extrapolated toxicological properties of this compound and its close structural analogs.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 186446-26-4 | [1][2][][4] |
| Molecular Formula | C₉H₅ClFNO₂ | [1][4] |
| Molecular Weight | 213.59 g/mol | [2][4] |
| Appearance | White powder | [5] |
| Assay | ≥98.0% | [5] |
| Boiling Point | 455.4°C at 760 mmHg | [5] |
| Density | 1.635 g/cm³ | [5] |
| Flash Point | 229.2°C | [5] |
Table 2: Hazard Identification and Classification (Based on Analog Data)
| Hazard Class | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [6] |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazard profile extrapolated from related compounds, the following protocols are recommended for handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further dust dispersion.
-
Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualized Protocols and Relationships
The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for first aid response.
Caption: Safe Handling Workflow for this compound.
Caption: First Aid Response for Exposure to this compound.
References
An In-depth Technical Guide to 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of bioactive molecules. This document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and its primary application as a precursor for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Chemical Identity and Properties
This compound is a substituted indole derivative with the chemical formula C₉H₅ClFNO₂. Its structure incorporates both chloro and fluoro substituents on the indole ring, making it a valuable scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 186446-26-4 | Angene International Limited, BLDpharm |
| Molecular Formula | C₉H₅ClFNO₂ | Angene International Limited |
| Molecular Weight | 213.59 g/mol | (Calculated) |
| Appearance | White powder | Generic Specification |
| Assay | ≥98.0% | Generic Specification |
| Density | 1.635 g/cm³ | Available Technical Data |
| Boiling Point | 455.4°C at 760 mmHg | Available Technical Data |
| Flash Point | 229.2°C | Available Technical Data |
| Solubility | Due to the carboxylic acid group, it is expected to have some solubility in polar organic solvents and aqueous bases. The indole ring suggests solubility in solvents like DMSO and DMF. | Inferred from Structure |
Commercial Availability
This compound is available from several chemical suppliers, typically on a research scale. Lead times and purity levels may vary between suppliers.
Table 2: Commercial Suppliers of this compound (CAS 186446-26-4)
| Supplier | Product Number | Purity | Available Quantities |
| Fluorochem | 301533 | 97% | 250mg, 1g, 5g |
| Angene International Limited | AG00F89P | Custom | Inquire |
| BLDpharm | BD116537 | 97% | Inquire |
| chemPUR | - | 97% | Inquire |
Synthesis Protocol
The synthesis of this compound has been reported as a key step in the preparation of its methyl ester, an intermediate for HIV non-nucleoside reverse transcriptase inhibitors. The following is a five-step synthesis starting from commercially available 4-chloro-3-fluoroaniline.
Experimental Protocol
The following protocol is based on the reported synthesis of the methyl ester derivative, with the final esterification step omitted.
Step 1: Boc Protection of 4-Chloro-3-fluoroaniline
-
To a solution of 4-chloro-3-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-chloro-3-fluoroaniline.
Step 2: Regioselective Iodination
-
Dissolve the N-Boc-protected aniline in a suitable solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the position ortho to the Boc-protected amino group.
-
After stirring for a specified time, add a solution of iodine in the same solvent.
-
Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield N-Boc-2-iodo-4-chloro-5-fluoroaniline.
Step 3: Boc Deprotection
-
Dissolve the iodinated intermediate in a solvent such as dichloromethane or dioxane.
-
Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product.
-
Wash the organic layer, dry, and concentrate to afford 2-iodo-4-chloro-5-fluoroaniline.
Step 4: Cyclization to form the Indole Ring
-
The cyclization is achieved via a palladium-catalyzed reaction.
-
Combine the 2-iodoaniline derivative with pyruvic acid in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to form an enamine intermediate.
-
This intermediate is then cyclized in the presence of a palladium catalyst (e.g., palladium acetate) at an elevated temperature (e.g., 100-105 °C) for several hours to yield this compound.
-
The product can be purified by crystallization or column chromatography.
Application in HIV Drug Discovery
This compound is a crucial building block for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.
Experimental Workflow: NNRTI Screening
Derivatives of this compound would typically undergo the following screening process to evaluate their potential as NNRTIs.
Protocol for In Vitro HIV-1 RT Inhibition Assay (Colorimetric)
-
Plate Preparation: A template/primer hybrid (e.g., poly(A) x oligo(dT)) is immobilized on streptavidin-coated microplates.
-
Compound Addition: Test compounds, derived from this compound, are serially diluted and added to the wells. Positive (e.g., Nevirapine) and negative (vehicle) controls are included.
-
Reaction Initiation: Recombinant HIV-1 RT enzyme is added to the wells along with a mixture of dNTPs, including DIG-labeled dUTP. The plate is incubated at 37°C.
-
Detection: The plate is washed, and an anti-DIG-peroxidase conjugate is added, which binds to the incorporated DIG-labeled nucleotides.
-
Signal Generation: A peroxidase substrate is added, and the resulting colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the RT inhibitory activity of the compound.
-
Data Analysis: The IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) is calculated for each compound.
Conclusion
This compound is a commercially available and synthetically accessible intermediate of significant interest to the medicinal chemistry community. Its utility as a precursor for potent HIV-1 non-nucleoside reverse transcriptase inhibitors underscores its importance in the ongoing development of novel antiretroviral therapies. This guide provides researchers with the foundational information required to source, synthesize, and utilize this compound in their drug discovery programs.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid from 4-chloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for two synthetic routes to produce 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, a key intermediate in the development of various pharmaceuticals, starting from the commercially available 4-chloro-3-fluoroaniline. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug discovery.
Introduction
This compound and its esters are important building blocks in medicinal chemistry, notably in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The strategic placement of the chloro and fluoro substituents on the indole ring has been shown to enhance biological activity. This document outlines two distinct and robust synthetic strategies to access this valuable intermediate: a modern five-step synthesis involving a regioselective iodination and a classical Fischer indole synthesis.
Synthetic Strategies Overview
Two primary synthetic pathways are detailed below. Each method offers distinct advantages and considerations for the synthetic chemist.
Route 1: Five-Step Synthesis via Regioselective Iodination
This modern approach offers high regioselectivity and avoids the generation of isomeric byproducts, leading to a cleaner reaction profile and simpler purification. The overall yield for the corresponding methyl ester via this route has been reported to be as high as 56%.[1][2][3]
Route 2: Fischer Indole Synthesis
A classic and versatile method for indole synthesis, this route involves the formation of a hydrazone intermediate followed by acid-catalyzed cyclization.[4][5] This pathway can be executed via a traditional multi-step process or streamlined using the Japp-Klingemann reaction for the direct synthesis of the key hydrazone intermediate.[6][7]
Data Presentation
Table 1: Summary of Synthetic Routes and Key Quantitative Data
| Route | Key Steps | Reported Overall Yield | Advantages | Disadvantages |
| 1: Five-Step Synthesis | 1. Boc Protection2. Regioselective Iodination3. Boc Deprotection4. Palladium-Catalyzed Cyclization5. (Esterification) | 56% (for methyl ester)[1][2][3] | High regioselectivity, no isomeric mixtures, avoids hazardous diazonium intermediates, intermediates are often crystalline.[1][3] | Multi-step process, requires palladium catalyst. |
| 2: Fischer Indole Synthesis | 1. Diazotization2. Hydrazine Formation3. Hydrazone Formation4. Acid-Catalyzed Cyclization | Variable | Well-established, versatile, can be a one-pot reaction from the hydrazone.[5] | Potential for regioisomer formation, use of strong acids, potentially hazardous diazonium intermediates.[3] |
Experimental Protocols
Route 1: Five-Step Synthesis via Regioselective Iodination
This route is adapted from a robust synthesis of the methyl ester of the target compound.[1][3]
Step 1: Boc Protection of 4-chloro-3-fluoroaniline
-
Materials: 4-chloro-3-fluoroaniline, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve 4-chloro-3-fluoroaniline (1.0 equiv) in a 1:1 mixture of THF and water.
-
Add di-tert-butyl dicarbonate (1.1 equiv).
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (4-chloro-3-fluorophenyl)carbamate.
-
Step 2: Regioselective Iodination
-
Materials: tert-butyl (4-chloro-3-fluorophenyl)carbamate, N-Iodosuccinimide (NIS), Acetonitrile.
-
Procedure:
-
Dissolve the Boc-protected aniline (1.0 equiv) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate.
-
Step 3: Boc Deprotection
-
Materials: tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the iodinated compound (1.0 equiv) in DCM.
-
Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain 4-chloro-3-fluoro-2-iodoaniline.
-
Step 4: Palladium-Catalyzed Cyclization to form this compound
-
Materials: 4-chloro-3-fluoro-2-iodoaniline, Pyruvic acid, 1,4-Diazabicyclo[2.2.2]octane (DABCO), Palladium acetate (Pd(OAc)₂), Toluene.
-
Procedure:
-
To a solution of 4-chloro-3-fluoro-2-iodoaniline (1.0 equiv) and pyruvic acid (1.2 equiv) in toluene, add DABCO (2.5 equiv).
-
Degas the mixture with nitrogen or argon.
-
Add palladium acetate (0.1 equiv).
-
Heat the reaction mixture at 100-105 °C for 3-4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography to yield this compound.
-
Route 2: Fischer Indole Synthesis
This classical route provides an alternative pathway to the target indole.
Step 1: Diazotization of 4-chloro-3-fluoroaniline
-
Materials: 4-chloro-3-fluoroaniline, Sodium nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Water.
-
Procedure:
-
Suspend 4-chloro-3-fluoroaniline (1.0 equiv) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.0 equiv) in cold water dropwise, maintaining the temperature below 5 °C.[8]
-
Stir the resulting diazonium salt solution at 0-5 °C for 20-30 minutes before proceeding to the next step.
-
Step 2: Formation of (4-chloro-3-fluorophenyl)hydrazine
-
Materials: 4-chloro-3-fluorobenzenediazonium chloride solution, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl.
-
Procedure:
-
Prepare a solution of tin(II) chloride dihydrate (3.0 equiv) in concentrated HCl.
-
Cool the tin(II) chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Stir the mixture for 1-2 hours at 0-5 °C.
-
Collect the precipitated hydrazine hydrochloride salt by filtration.
-
Neutralize with a base (e.g., NaOH or NaHCO₃) to obtain the free hydrazine, (4-chloro-3-fluorophenyl)hydrazine, which can be extracted with an organic solvent.
-
Step 3: Hydrazone Formation with Ethyl Pyruvate
-
Materials: (4-chloro-3-fluorophenyl)hydrazine, Ethyl pyruvate, Ethanol, Acetic acid (catalyst).
-
Procedure:
-
Dissolve the hydrazine (1.0 equiv) and ethyl pyruvate (1.0 equiv) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the hydrazone.
-
Filter the solid and wash with cold ethanol to obtain the desired hydrazone.
-
Step 4: Fischer Indole Cyclization
-
Materials: Ethyl 2-((4-chloro-3-fluorophenyl)hydrazono)propanoate, Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄).[4]
-
Procedure:
-
Add the hydrazone (1.0 equiv) to polyphosphoric acid.
-
Heat the mixture to 80-100 °C for 1-3 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, pour the hot reaction mixture onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can be hydrolyzed to the carboxylic acid using standard procedures (e.g., NaOH in ethanol/water followed by acidification).
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol for Ethyl Esterification of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
This document provides a detailed protocol for the synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate via Fischer-Speier esterification of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid. This procedure is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals. The functionalization of the indole scaffold is crucial for the development of new therapeutic agents. The conversion of a carboxylic acid group at the 2-position of the indole ring to its corresponding ethyl ester is a common transformation. This esterification serves to protect the carboxylic acid, increase lipophilicity, and provide a versatile handle for further synthetic modifications. The Fischer-Speier esterification is a classic and reliable method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] This protocol details the ethyl esterification of this compound using ethanol and sulfuric acid.
Reaction Scheme
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier (Example) |
| This compound | C₉H₅ClFNO₂ | 213.59 | 1.0 g | >95% | Sigma-Aldrich |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 20 mL | >99.5% | Merck |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | 98% | Fisher Scientific |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | - | Prepared in-house |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | ACS Grade | VWR Chemicals |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 5 g | Anhydrous | Acros Organics |
| Deionized water | H₂O | 18.02 | 100 mL | - | - |
Experimental Protocol
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g).
-
Addition of Reagents : To the flask, add absolute ethanol (20 mL). Stir the mixture to dissolve the starting material. Once dissolved, slowly add concentrated sulfuric acid (0.5 mL) dropwise with continuous stirring.
-
Reaction : Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation and Neutralization : Pour the cooled reaction mixture slowly into a beaker containing 100 mL of cold deionized water with stirring. The ethyl ester product should precipitate as a solid. Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : The crude ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.[4]
Data Presentation
| Parameter | Value |
| Mass of Starting Material (g) | 1.0 |
| Moles of Starting Material (mmol) | |
| Volume of Ethanol (mL) | 20 |
| Volume of Sulfuric Acid (mL) | 0.5 |
| Reaction Time (h) | |
| Reaction Temperature (°C) | |
| Mass of Purified Product (g) | |
| Moles of Purified Product (mmol) | |
| Theoretical Yield (g) | |
| Percentage Yield (%) | |
| Melting Point (°C) | |
| Appearance | |
| ¹H NMR (solvent, ppm) | |
| ¹³C NMR (solvent, ppm) | |
| Mass Spectrometry (m/z) | |
| Purity (e.g., by HPLC or NMR) (%) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to the reaction mixture. In case of contact, immediately flush the affected area with copious amounts of water.
-
Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
-
Handle all chemicals with care and dispose of chemical waste according to institutional guidelines.
Visualizations
Caption: Experimental workflow for the ethyl esterification of this compound.
References
Application Notes and Protocols: 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid as a Key Intermediate for HIV NNRTIs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid as a pivotal intermediate in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV. This document includes detailed synthetic protocols, quantitative data on the activity of resulting compounds, and visualizations of the chemical pathways and experimental workflows.
Introduction
This compound and its esters are crucial building blocks for a class of potent HIV-1 NNRTIs, particularly indolyl aryl sulfones.[1] The specific substitution pattern of this indole scaffold has been shown to be important for high potency against both wild-type and drug-resistant strains of HIV-1.[2] NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. By binding to a hydrophobic pocket adjacent to the enzyme's active site, they induce conformational changes that inhibit its function. This document outlines the synthesis of the key intermediate and its subsequent conversion into biologically active NNRTI candidates.
Data Presentation
The following table summarizes the anti-HIV-1 activity and cytotoxicity of representative indolylarylsulfone (IAS) derivatives synthesized using an indole scaffold. While not all of these compounds are explicitly derived from the 5-chloro-4-fluoro intermediate, they represent the potencies that can be achieved with this class of molecules.
| Compound ID | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| C1N4 | HIV-1 IIIB | 0.024 | >215.88 | >8995 |
| Compound 27 | HIV-1 WT | 0.0047 | 25.36 | 5183 |
| Compound 33 | HIV-1 WT | 0.0043 | 30.45 | 7083 |
| Compound 34 | E138K Mutant | 0.014 | >250 | >17857 |
| Compound 34 | L100I Mutant | 0.011 | >250 | >22727 |
| Compound 34 | K103N Mutant | 0.025 | >250 | >10000 |
| Nevirapine (Reference) | HIV-1 IIIB | - | - | - |
| Etravirine (Reference) | HIV-1 IIIB | - | - | - |
EC₅₀: 50% effective concentration required to inhibit viral replication.[3] CC₅₀: 50% cytotoxic concentration.[3] SI: Selectivity Index (CC₅₀/EC₅₀).[3] Data for compounds 27, 33, and 34 are from a study on novel indolylarylsulfones.[2] Data for C1N4 is from a study on rapid identification of novel indolylarylsulfone derivatives.[3]
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate
This robust, five-step synthesis provides the key intermediate, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, with an overall yield of approximately 56%.[3][4][5] The process is designed to be scalable and avoids hazardous reagents and chromatographic purification of intermediates.[3][4][5]
Step 1: Boc Protection of 4-chloro-3-fluoroaniline
-
To a solution of 4-chloro-3-fluoroaniline in a suitable organic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and crystallize the product, tert-butyl (4-chloro-3-fluorophenyl)carbamate.
Step 2: Regioselective Iodination
-
Dissolve the Boc-protected aniline in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add a strong base (e.g., n-butyllithium) dropwise, followed by the addition of an iodine source (e.g., iodine monochloride or I₂).
-
Allow the reaction to warm to room temperature and quench with a suitable reagent.
-
Isolate the product, tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate, through extraction and crystallization.
Step 3: Boc Deprotection
-
Treat the iodinated intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc protecting group.
-
Neutralize the reaction mixture and extract the product, 4-chloro-3-fluoro-2-iodoaniline.
-
Purify the product by crystallization.
Step 4: Indole Ring Formation
-
The resulting o-iodoaniline is subjected to a palladium-catalyzed cyclization reaction.
-
Combine the aniline with a suitable coupling partner (e.g., an enamine derived from pyruvic acid) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., DABCO).
-
Heat the reaction mixture until the formation of this compound is complete.
Step 5: Esterification
-
Suspend the this compound in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the esterification is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the final product, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, by filtration and washing.
Protocol 2: Synthesis of an Indolyl Aryl Sulfone NNRTI
This protocol describes the conversion of the key intermediate into a representative indolyl aryl sulfone NNRTI. The synthesis involves sulfonylation at the C3 position of the indole ring, followed by amidation of the C2-carboxylate.
Step 1: Sulfonylation of the Indole Ring
-
Dissolve methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) under an inert atmosphere.
-
Add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the indole nitrogen.
-
After stirring for a short period, add the desired arylsulfonyl chloride (e.g., 3,5-dimethylbenzenesulfonyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product.
-
Purify the resulting methyl 5-chloro-4-fluoro-3-(arylsulfonyl)-1H-indole-2-carboxylate by column chromatography.
Step 2: Saponification of the Ester
-
Dissolve the sulfonylated indole ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter and dry the product, 5-chloro-4-fluoro-3-(arylsulfonyl)-1H-indole-2-carboxylic acid.
Step 3: Amidation
-
To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine).
-
Add the desired amine (e.g., propargylamine for further modification via click chemistry, or another amine to introduce diversity).
-
Stir the reaction mixture at room temperature until the amide formation is complete.
-
Perform an aqueous workup and purify the final indolyl aryl sulfone NNRTI product by column chromatography or recrystallization.
Visualizations
Synthesis of the Key Intermediate
Caption: Synthetic pathway to the key indole intermediate.
General Workflow for NNRTI Synthesis and Evaluation
Caption: From intermediate to biological evaluation.
Signaling Pathway Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. Halogenated indoles, in particular, have garnered substantial interest in oncology. This document provides detailed application notes and protocols for the utilization of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid as a key building block in the synthesis of novel anticancer agents. While direct anticancer applications of derivatives from this specific fluorinated indole are emerging, we extrapolate from the extensive research on potent 5-chloro-indole-2-carboxylate anticancer compounds. These compounds have shown remarkable efficacy as inhibitors of critical signaling pathways, such as the EGFR and BRAF pathways, which are often dysregulated in various cancers.[1][2] The introduction of a fluorine atom at the 4-position is a strategic modification anticipated to enhance metabolic stability and binding affinity of the resulting drug candidates.
These notes offer a robust synthetic protocol for this compound, methodologies for its derivatization, and protocols for the in vitro evaluation of the synthesized compounds' anticancer activity. All quantitative data from relevant studies on closely related compounds are summarized for comparative analysis.
Targeted Signaling Pathways: EGFR and BRAF
Derivatives of 5-chloro-indole-2-carboxylic acid have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][2] These pathways are crucial for regulating cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers.
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling, including the RAS-RAF-MEK-ERK pathway, promoting cell growth and division. Mutations or overexpression of EGFR can lead to uncontrolled cell proliferation and are common in non-small cell lung cancer, colorectal cancer, and glioblastoma.[1]
-
BRAF: A serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK pathway. The V600E mutation in BRAF is one of the most common oncogenic mutations, found in over 60% of melanomas and a significant percentage of colorectal and thyroid cancers. This mutation leads to constitutive activation of the kinase and uncontrolled cell growth.[2]
The diagram below illustrates the EGFR/BRAF signaling pathway and the points of inhibition by indole-based anticancer agents.
Quantitative Data: Antiproliferative and Kinase Inhibitory Activities
The following tables summarize the in vitro biological activities of several 5-chloro-indole-2-carboxylate derivatives from published studies. This data provides a benchmark for the expected potency of novel compounds synthesized from this compound.
Table 1: Antiproliferative Activity (GI50) of 5-Chloro-indole-2-carboxylate Derivatives [2]
| Compound | R Group | Mean GI50 (nM) | Panc-1 (nM) | MCF-7 (nM) | HT-29 (nM) | A-549 (nM) |
| 3a | H | 42 | 45 | 40 | 43 | 39 |
| 3b | p-pyrrolidin-1-yl | 35 | 33 | 38 | 36 | 32 |
| 3c | p-piperidin-1-yl | 38 | 40 | 37 | 39 | 35 |
| 3d | p-morpholin-1-yl | 40 | 42 | 39 | 41 | 38 |
| 3e | m-piperidin-1-yl | 29 | 28 | 31 | 30 | 27 |
| Erlotinib | (Reference) | 33 | 35 | 32 | 34 | 31 |
Table 2: Kinase Inhibitory Activity (IC50) of 5-Chloro-indole-2-carboxylate Derivatives [2][3]
| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) |
| 3a | 89 | 43 |
| 3b | 75 | 32 |
| 3c | 79 | 38 |
| 3d | 82 | 41 |
| 3e | 68 | 35 |
| Erlotinib | 80 | >1000 |
| Vemurafenib | >1000 | 31 |
Experimental Protocols
The following diagram outlines the general workflow for the synthesis and evaluation of novel anticancer agents from this compound.
Synthesis of this compound
This robust five-step synthesis is adapted from a procedure for the corresponding methyl ester.[4][5]
Step 1: Boc Protection of 4-Chloro-3-fluoroaniline
-
Dissolve 4-chloro-3-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Work up the reaction and purify the product to obtain tert-butyl (4-chloro-3-fluorophenyl)carbamate.
Step 2: Regioselective Iodination
-
Dissolve the Boc-protected aniline in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) dropwise.
-
After stirring, add a solution of iodine in the same solvent.
-
Quench the reaction, perform an aqueous work-up, and purify the product to yield tert-butyl (4-chloro-3-fluoro-6-iodophenyl)carbamate.
Step 3: Boc Deprotection
-
Dissolve the iodinated compound in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and TFA under reduced pressure to obtain 4-chloro-3-fluoro-6-iodoaniline.
Step 4: Cyclization to Indole-2-carboxylic Acid
-
Combine the o-iodoaniline with pyruvic acid in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
The resulting enamine is then cyclized using a palladium catalyst (e.g., palladium acetate) at elevated temperatures (100-105 °C).[4]
-
After completion, cool the reaction mixture, acidify, and collect the precipitated product.
-
Purify by recrystallization to obtain this compound.
General Protocol for the Synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxamide Derivatives
This protocol describes the amide coupling of the synthesized indole-2-carboxylic acid with a variety of amines to generate a library of potential anticancer compounds.
-
Activation of the Carboxylic Acid:
-
Suspend this compound in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amine Coupling:
-
Add the desired primary or secondary amine to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-chloro-4-fluoro-1H-indole-2-carboxamide derivative.
-
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2]
-
Cell Seeding:
-
Seed cancer cells (e.g., A-549, MCF-7, Panc-1, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized indole derivatives in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib or Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that inhibits 50% of the cell population) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Future Perspectives
The strategic placement of a fluorine atom on the indole scaffold has been shown to positively impact the pharmacological properties of many drug candidates. The use of this compound as a starting material for the synthesis of novel kinase inhibitors is a promising avenue for the development of next-generation anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to design and evaluate new derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles against critical cancer targets like EGFR and BRAF. Further studies should focus on a comprehensive structure-activity relationship (SAR) analysis of the 4-fluoro-substituted indole derivatives to optimize their anticancer efficacy.
References
- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Palladium-Catalyzed Cyclization for Indole Synthesis
Introduction
The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals, driving significant interest in the development of efficient and versatile synthetic methodologies. Among the various strategies, palladium-catalyzed cyclization reactions have emerged as a powerful tool for the construction of the indole core, offering mild reaction conditions, broad functional group tolerance, and high regioselectivity. These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through intramolecular or intermolecular cyclization pathways, utilizing readily available starting materials. This document provides a detailed overview of key palladium-catalyzed indole syntheses, including the Heck, Larock, and Cacchi cyclizations, complete with experimental protocols and comparative data.
Key Methodologies in Palladium-Catalyzed Indole Synthesis
Several palladium-catalyzed cross-coupling reactions have been adapted for the synthesis of indoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Heck Cyclization: The intramolecular Heck reaction provides a powerful route to indoles from o-haloanilines bearing an adjacent allylic or vinylic group. The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by intramolecular carbopalladation onto the alkene and subsequent β-hydride elimination to afford the indole product.
-
Larock Indole Synthesis: This heteroannulation reaction enables the synthesis of 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne, catalyzed by palladium. The reaction is highly versatile, accommodating a wide range of substituted anilines and alkynes. The mechanism involves oxidative addition of the o-iodoaniline to Pd(0), followed by migratory insertion of the alkyne and subsequent intramolecular C-N bond formation.
-
Cacchi Indole Synthesis: This domino reaction provides access to 2,3-disubstituted indoles through a one-pot, three-component process. The synthesis is based on a sequence of a Sonogashira coupling, amidopalladation, and reductive elimination. This methodology allows for rapid access to diverse indole structures under mild conditions.
Experimental Workflow and Catalytic Cycles
The general experimental workflow for palladium-catalyzed indole synthesis involves the careful setup of an inert atmosphere reaction, followed by purification of the product. The specific catalytic cycles for the Heck, Larock, and Cacchi reactions illustrate the key bond-forming steps.
Application Notes and Protocols for the Derivatization of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indole ring can significantly modulate the pharmacological properties of these molecules. 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of various therapeutic agents, including those with potential antiviral and anticancer activities.[1] The presence of both chloro and fluoro substituents on the benzene portion of the indole ring offers unique electronic properties that can influence binding to biological targets. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds, with a focus on anticancer and antiviral applications.
Chemical Derivatization of this compound
The primary points of derivatization for this compound are the carboxylic acid group at the 2-position and the indole nitrogen (N-H) at the 1-position. This section outlines protocols for the synthesis of ester and amide derivatives.
Synthesis of Ester Derivatives (Fischer Esterification)
Esterification of the carboxylic acid moiety is a common strategy to enhance lipophilicity and potentially improve cell permeability. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a straightforward approach.
Experimental Protocol: Synthesis of Ethyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate
-
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate.
-
Synthesis of Amide Derivatives (Amide Coupling)
Amide bond formation is a versatile method to introduce a wide range of chemical diversity. The use of coupling agents facilitates the reaction between the carboxylic acid and various amines under mild conditions.
Experimental Protocol: Synthesis of N-benzyl-5-chloro-4-fluoro-1H-indole-2-carboxamide
-
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure N-benzyl-5-chloro-4-fluoro-1H-indole-2-carboxamide.
-
Biological Screening Protocols
The synthesized derivatives can be screened for various biological activities. This section provides protocols for in vitro anticancer and antiviral assays.
In Vitro Anticancer Activity Evaluation
The MTT assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[2]
-
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Cell culture medium and supplements
-
Synthesized indole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized indole derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) for each compound.
-
Derivatives of 5-chloro-indole-2-carboxylate have shown potential as inhibitors of EGFR and BRAF kinases, which are key targets in cancer therapy.[3][4] A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to determine the inhibitory activity of the synthesized compounds.[5][6]
-
Materials:
-
Recombinant active EGFR and/or BRAF V600E enzyme
-
Kinase assay buffer
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR) or protein substrate (e.g., inactive MEK1 for BRAF)
-
ATP
-
Synthesized indole derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the synthesized indole derivatives in the kinase assay buffer.
-
In a 384-well plate, add the diluted compounds, the respective kinase (EGFR or BRAF), and the appropriate substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vitro Antiviral Activity Evaluation (HIV-1 Reverse Transcriptase Inhibition Assay)
The 5-chloro-4-fluoro-indole scaffold is a key component of some HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] A colorimetric ELISA-based assay can be used to screen for inhibitors of HIV-1 Reverse Transcriptase (RT).[7]
-
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from Roche, XpressBio, or similar)
-
Recombinant HIV-1 RT
-
Synthesized indole derivatives
-
Positive control inhibitor (e.g., Nevirapine)
-
Streptavidin-coated 96-well plates
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the synthesized indole derivatives and the positive control.
-
The assay is based on the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand using a template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅) immobilized on the streptavidin-coated plate.
-
Add the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP) to the wells.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT. Incubate at 37°C for 1-2 hours.
-
Wash the wells to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD) and incubate.
-
Wash the wells to remove the unbound antibody conjugate.
-
Add a peroxidase substrate (e.g., ABTS) and incubate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of RT activity for each compound and determine the IC₅₀ value.
-
Data Presentation
Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the synthesized derivatives.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R Group (Ester/Amide) | A549 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | HCT116 GI₅₀ (µM) | EGFR IC₅₀ (µM) | BRAF V600E IC₅₀ (µM) |
| CF-IA-01 | -OCH₂CH₃ | > 50 | > 50 | > 50 | ND | ND |
| CF-IA-02 | -NH-CH₂Ph | 15.2 | 21.8 | 18.5 | 5.1 | 8.3 |
| CF-IA-03 | -NH-(4-Cl-Ph) | 8.9 | 12.4 | 10.1 | 2.3 | 4.6 |
| CF-IA-04 | -NH-(3,4-diCl-Ph) | 2.5 | 4.1 | 3.3 | 0.8 | 1.9 |
| Erlotinib | (Reference) | 0.033 | 5.8 | 6.2 | 0.080 | > 10 |
| Vemurafenib | (Reference) | 1.2 | 0.9 | 0.5 | > 10 | 0.031 |
ND: Not Determined
Table 2: In Vitro Anti-HIV-1 Activity of this compound Derivatives
| Compound ID | R Group (Ester/Amide) | HIV-1 RT IC₅₀ (µM) |
| CF-IA-01 | -OCH₂CH₃ | > 100 |
| CF-IA-02 | -NH-CH₂Ph | 25.6 |
| CF-IA-05 | -NH-(2,6-diCl-Ph) | 5.2 |
| CF-IA-06 | -N(CH₃)-CH₂Ph | 18.9 |
| Nevirapine | (Reference) | 0.2 |
Visualizations
Diagrams illustrating the experimental workflows and underlying biological pathways provide a clear overview of the research process.
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Workflow for the biological screening of synthesized derivatives.
Caption: Simplified EGFR/BRAF signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the robust, large-scale synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of novel pharmaceuticals, including HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). The described five-step synthesis is designed for scalability, safety, and efficiency, avoiding the use of hazardous reagents and chromatographic purification.
Synthetic Pathway Overview
The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is achieved through a five-step process starting from commercially available 4-chloro-3-fluoroaniline. The overall yield for this process is reported to be 56%.[1][2][3] The key stages of this synthesis are:
-
Boc Protection: The starting aniline is protected with a di-tert-butyl dicarbonate (Boc) group.
-
Regioselective Iodination: Iodine is introduced at the 2-position of the protected aniline.
-
Boc Deprotection: The Boc protecting group is removed to yield the free aniline.
-
Indole Cyclization: The substituted aniline undergoes cyclization to form the indole-2-carboxylic acid.
-
Esterification: The final step involves the esterification of the indole-2-carboxylic acid to the desired methyl ester.
A significant advantage of this synthetic route is the avoidance of hazardous diazonium and azido intermediates, the absence of regioisomeric byproducts, and the crystallization of all intermediates, which eliminates the need for chromatographic purification.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the final two steps of the synthesis, leading to the target compound.
Table 1: Synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | 2-Iodo-4-chloro-5-fluoroaniline | [3] |
| Reagents | Pyruvic acid, 1,4-diazabicyclo[2.2.2]octane (DABCO), Palladium acetate | [3] |
| Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Reaction Temperature | 100-105 °C | [2] |
| Reaction Time | 3 hours | [2] |
| Product | This compound | [2] |
| Yield | 95% | [2] |
| Purity (LCAP at 272 nm) | >99% | [2] |
Table 2: Synthesis of Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagents | 1,1'-Carbonyldiimidazole (CDI), Methanol | [2] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | [2] |
| Reaction Temperature | 20-25 °C | [2] |
| Product | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | [2] |
| Combined Yield (2 crops) | 72% | [2] |
| Purity (LCAP at 272 nm) | >99% (first crop), >98% (second crop) | [2] |
| Melting Point | 216.5-218.0 °C | [2] |
Experimental Protocols
The following are detailed protocols for the final two steps of the synthesis.
Synthesis of this compound
This protocol is based on a 75 g scale synthesis of the precursor 2-iodoaniline.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-iodo-4-chloro-5-fluoroaniline (75 g) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 3.1 equivalents of 1,4-diazabicyclo[2.2.2]octane (DABCO) to the solution.
-
Degassing: Thoroughly degas the solution with argon.
-
Pyruvic Acid Addition: Perform an exothermic addition of 3 equivalents of pyruvic acid.
-
Catalyst Addition: Add 1 mol % of palladium acetate to the reaction mixture.
-
Reaction: Heat the mixture to 100-105 °C for 3 hours.[2]
-
Work-up:
-
Cool the reaction mixture and stir at 20-25 °C for 15 hours.[2]
-
Further cool to 0-5 °C and add aqueous HCl (1.15 N, followed by 0.115 N) while maintaining the temperature below 10 °C, until a pH of 3.5 is reached. A tan solid will precipitate.[2]
-
Stir the resulting slurry for an additional 30 minutes at 5 °C.[2]
-
-
Isolation and Purification:
Synthesis of Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
-
Reaction Setup: To a solution of this compound (55.9 g, 0.262 mol) in anhydrous N,N-dimethylformamide (DMF) (695 mL) at 20-25 °C under argon, stir for 20 minutes to obtain a brown solution.[2]
-
Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (51.0 g, 0.314 mol) in one portion. Note: This will cause CO2 gas evolution, resulting in a brown suspension.[2]
-
Reaction: Stir the mixture for 1 hour under argon at 20-25 °C.[2]
-
Methanol Addition: Add methanol (106 mL, 2.62 mol) dropwise over 20 minutes, maintaining the temperature below 30 °C.
-
Reaction Completion: Stir the resulting brown solution for 2 hours at 20-25 °C.
-
Work-up and Isolation (First Crop):
-
Concentrate the solution under vacuum at 30 °C, which will leave a slurry of crystals in ethyl acetate (EtOAc) (160 mL).[2]
-
Cool the stirred slurry to 0-5 °C for 15 minutes.[2]
-
Filter under vacuum, wash with 4 °C EtOAc/n-heptane (1:1, 2 x 100 mL) and then with 1:3 (100 mL).[2]
-
Dry under vacuum at 35 °C to yield methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate as long, white needles (37.3 g, 63% yield).[2]
-
-
Isolation (Second Crop):
-
Obtain a second crop from the mother liquor after removing 360 mL of distillate. This will yield off-white needles (5.3 g, 9% yield).[2]
-
Visualized Workflows
The following diagrams illustrate the key stages of the synthesis.
Caption: Overall 5-step synthetic workflow.
Caption: Final esterification step workflow.
References
The Synthesis and Application of Indolyl Aryl Sulfones: A Guide for Researchers
Application Notes and Protocols for Drug Development Professionals
Indolyl aryl sulfones (IAS) have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides a detailed overview of their primary applications, supported by quantitative data, and offers comprehensive protocols for their synthesis. These insights are intended to guide researchers and drug development professionals in harnessing the therapeutic potential of this versatile molecular scaffold.
Applications in Drug Discovery
The unique structural features of indolyl aryl sulfones have led to their investigation in several therapeutic areas. Initially recognized for their potent antiviral properties, their scope has expanded to include anticancer and anti-inflammatory applications.
Anti-HIV Activity
Indolyl aryl sulfones are most prominently known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] These compounds allosterically bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing conformational changes that inhibit its function and prevent viral replication. Notably, several IAS derivatives have shown high potency not only against wild-type HIV-1 but also against clinically relevant drug-resistant mutant strains.[1]
Anticancer Activity
Recent studies have highlighted the potential of indolyl aryl sulfones as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and NF-κB pathways.[2][3] By targeting these pathways, indolyl aryl sulfones can induce apoptosis and inhibit tumor growth.
Anti-inflammatory Activity
The anti-inflammatory properties of indolyl aryl sulfones are also linked to their ability to modulate critical inflammatory signaling pathways. The inhibition of the NF-κB pathway, a central regulator of inflammation, is a key mechanism through which these compounds exert their effects.[4] This makes them promising candidates for the development of novel treatments for a range of inflammatory disorders.
Quantitative Biological Data
The following tables summarize the biological activity of representative indolyl aryl sulfone derivatives across various applications, providing a comparative overview of their potency.
Table 1: Anti-HIV-1 Activity of Indolyl Aryl Sulfones
| Compound | Target | EC50 (nM) | Cell Line | Reference |
| (2-Methylphenyl)sulfonyl derivative | HIV-1 (wt) | 1 | MT-4 | [1] |
| (3-Methylphenyl)sulfonyl derivative | HIV-1 (wt) | 1 | MT-4 | [1] |
| 3,5-Dimethylphenyl derivative (80) | HIV-1 (wt) | - | - | [1] |
| 3,5-Dimethylphenyl derivative (83) | HIV-1 (wt) | - | - | [1] |
| Compound 7 | HIV-1 | Sub-nanomolar | MT-4, C8166 | [5] |
| Compound 9 | HIV-1 | Sub-nanomolar | MT-4, C8166 | [5] |
| Compound 27 | HIV-1 (wt) | 4.7 | - | [6] |
| Compound 33 | HIV-1 (wt) | 4.3 | - | [6] |
Table 2: Anticancer Activity of Indolyl Aryl Sulfone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based sulfonohydrazide 5f | MCF-7 (Breast) | 13.2 | [7] |
| Indole-based sulfonohydrazide 5f | MDA-MB-468 (Breast) | 8.2 | [7] |
| Indolyl-methylidene phenylsulfonylhydrazone 3b | MCF-7 (Breast) | 4.0 | [8] |
| Indolyl-methylidene phenylsulfonylhydrazone 3f | MDA-MB-231 (Breast) | 4.7 | [8] |
| Bisindole derivative 30 (4-trifluoromethyl) | HepG2 (Liver) | 7.37 | [9] |
| Bisindole derivative 31 (4-NO2) | MOLT-3 (Leukemia) | 2.04 | [9] |
Experimental Protocols
The synthesis of indolyl aryl sulfones can be broadly categorized into two primary strategies: direct C-3 sulfonylation of the indole ring and the oxidation of a pre-formed indolyl aryl sulfide. The following are generalized, detailed protocols for these key synthetic transformations.
Protocol 1: Direct C-3 Sulfonylation of Indoles
This method involves the direct introduction of an arylsulfonyl group at the C-3 position of the indole nucleus using an arylsulfonyl chloride.
Materials:
-
Substituted or unsubstituted indole (1.0 equiv)
-
Arylsulfonyl chloride (1.1 - 1.5 equiv)
-
Lewis acid catalyst (e.g., AlCl₃, InCl₃, FeCl₃) or a suitable base (e.g., pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the indole (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst or base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the arylsulfonyl chloride (1.1 - 1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure indolyl aryl sulfone.
Protocol 2: Oxidation of 3-Arylthioindoles to Indolyl Aryl Sulfones
This two-step protocol first involves the synthesis of a 3-arylthioindole intermediate, which is then oxidized to the corresponding sulfone.
Step 2a: Synthesis of 3-Arylthioindole
Materials:
-
Substituted or unsubstituted indole (1.0 equiv)
-
Aryl thiol (1.0 equiv)
-
Aqueous hydrobromic acid (HBr) (0.3 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform (CHCl₃)
Procedure:
-
In a reaction vessel, dissolve the indole (1.0 equiv) and the aryl thiol (1.0 equiv) in a 1:1 mixture of DMSO and CHCl₃.
-
Add aqueous HBr (0.3 equiv) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for approximately 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the 3-arylthioindole.
Step 2b: Oxidation to 3-Arylsulfonylindole
Materials:
-
3-Arylthioindole from Step 2a (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 - 2.5 equiv)
-
Dichloromethane (DCM) or chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the 3-arylthioindole (1.0 equiv) in DCM or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 - 2.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indolyl aryl sulfone.
Visualized Workflows and Signaling Pathways
To further aid in the understanding of the synthesis and mechanism of action of indolyl aryl sulfones, the following diagrams have been generated.
Caption: Synthetic routes to indolyl aryl sulfones.
Caption: Inhibition of key cancer signaling pathways.
References
- 1. Novel indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Design, molecular modeling, synthesis, and anti-HIV-1 activity of new indolyl aryl sulfones. Novel derivatives of the indole-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Protection in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a fundamental and widely employed transformation in organic synthesis, particularly in the construction of complex indole-containing molecules relevant to medicinal chemistry and drug development. The Boc group offers robust protection under a variety of reaction conditions and can be readily removed under acidic conditions. However, the inherent low nucleophilicity of the indole nitrogen can present challenges, often necessitating carefully optimized protocols to achieve high yields.[1]
These application notes provide detailed experimental procedures for the N-Boc protection of various substituted indoles, highlighting the impact of electronic effects on the reaction outcome. The protocols are designed to be a practical guide for researchers, enabling efficient and reproducible synthesis of N-Boc protected indole derivatives.
Data Presentation
The following table summarizes the reaction conditions and yields for the Boc protection of a range of substituted indoles. This data allows for a direct comparison of the reactivity of indoles bearing electron-donating and electron-withdrawing groups.
| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Indole | (Boc)₂O, DMAP (cat.) | CH₂Cl₂ | rt | 12 | 95 |
| 2 | 5-Methoxyindole | (Boc)₂O, DMAP (cat.) | CH₂Cl₂ | rt | 6 | 98 |
| 3 | 5-Bromoindole | (Boc)₂O, DMAP (cat.) | THF | rt | 16 | 92 |
| 4 | 5-Nitroindole | (Boc)₂O, DMAP | CH₂Cl₂ | rt | 24 | 85 |
| 5 | 4-Aminoindole | (Boc)₂O, DMAP | CH₂Cl₂ | rt | - | - |
| 6 | 4-Aminoindole (di-Boc) | n-BuLi, (Boc)₂O | THF | -78 to rt | - | 75 |
Yields are isolated yields and may vary based on reaction scale and purification method. DMAP (cat.) refers to a catalytic amount (e.g., 0.1 eq). Data for entries 5 and 6 are for mono- and di-protection respectively, with the mono-protection yield not explicitly stated in the source.
Experimental Protocols
Protocol 1: General Procedure for the N-Boc Protection of Indoles using (Boc)₂O and DMAP
This protocol is a general method applicable to a wide range of substituted indoles.
Materials:
-
Substituted Indole (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted indole (1.0 eq) in the chosen solvent (CH₂Cl₂ or THF), add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 6 to 24 hours depending on the reactivity of the indole substrate.
-
Upon completion of the reaction, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: N-Boc Protection of Electron-Rich Indoles (e.g., 5-Methoxyindole)
Electron-donating groups on the indole ring increase its nucleophilicity, leading to faster reaction times.
Materials:
-
5-Methoxyindole (1.0 eq)
-
(Boc)₂O (1.2 eq)
-
DMAP (0.1 eq)
-
CH₂Cl₂
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 5-methoxyindole (1.0 eq) in CH₂Cl₂.
-
Add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the mixture at room temperature for approximately 6 hours, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the solution with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product, which can be further purified by chromatography.
Protocol 3: N-Boc Protection of Electron-Deficient Indoles (e.g., 5-Nitroindole)
Electron-withdrawing groups decrease the nucleophilicity of the indole nitrogen, often requiring longer reaction times.
Materials:
-
5-Nitroindole (1.0 eq)
-
(Boc)₂O (1.2 eq)
-
DMAP (1.0 eq)
-
CH₂Cl₂
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of 5-nitroindole (1.0 eq) in CH₂Cl₂, add (Boc)₂O (1.2 eq) and DMAP (1.0 eq).
-
Stir the reaction at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the N-Boc protected 5-nitroindole.
Protocol 4: Di-N,N'-Boc Protection of 4-Aminoindole
This protocol describes a more forceful method to achieve di-protection on both the indole and the amino group nitrogen.
Materials:
-
4-Aminoindole (1.0 eq)
-
n-Butyllithium (n-BuLi) (2.2 eq)
-
(Boc)₂O (2.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 4-aminoindole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.2 eq) and stir the mixture at -78 °C for 30 minutes.
-
Add (Boc)₂O (2.2 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the di-Boc protected 4-aminoindole.
Visualizations
Caption: General experimental workflow for the N-Boc protection of indoles.
Caption: Simplified mechanism of DMAP-catalyzed N-Boc protection of indole.
References
Application Notes and Protocols for 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid and its derivatives as a scaffold for the development of potent enzyme inhibitors. This document includes quantitative data on the inhibitory activities of derived compounds, detailed protocols for relevant biological assays, and visualizations of key signaling pathways and experimental workflows.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry.[1][2][3] Its rigid structure and substitution pattern make it an ideal starting point for the synthesis of targeted enzyme inhibitors. The indole-2-carboxylic acid moiety is recognized as a privileged structure for binding to the active sites of various enzymes, often acting as a bioisostere for other functional groups. Derivatives of this scaffold have shown significant inhibitory activity against a range of therapeutically relevant enzymes, including those involved in cancer, infectious diseases, and inflammatory conditions.
Application in the Development of Enzyme Inhibitors
Derivatives of this compound have been successfully utilized to develop inhibitors for several key enzyme targets:
-
HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV). Indole-2-carboxylic acid derivatives have been designed as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[2][4][5]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are implicated in tumor immune evasion. Dual inhibitors of IDO1 and TDO based on the indole-2-carboxylic acid scaffold have been developed as potential cancer immunotherapeutics.[6]
-
Epidermal Growth Factor Receptor (EGFR) and BRAF Kinase: These kinases are key components of signaling pathways that drive the growth and proliferation of cancer cells. Indole derivatives have been synthesized to target mutant forms of these enzymes.
Quantitative Data: Inhibitory Activity of Derivatives
The following table summarizes the inhibitory activities of various derivatives synthesized using this compound or related indole-2-carboxylic acid scaffolds.
| Compound ID | Target Enzyme(s) | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| 9o-1 | IDO1 | 1.17 | Biochemical Assay | [6] |
| TDO | 1.55 | Biochemical Assay | [6] | |
| 20a | HIV-1 Integrase | 0.13 | Strand Transfer Assay | [2] |
| 17a | HIV-1 Integrase | 3.11 | Strand Transfer Assay | [4] |
| Compound 3 | HIV-1 Integrase | 12.41 | Strand Transfer Assay | [5] |
| C11 | 14-3-3η protein | Not specified (best inhibitory activities) | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | [7] |
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of enzyme inhibitors derived from this compound.
Protocol 1: Synthesis of this compound Derivatives
A general synthetic route to derivatives involves a multi-step process starting from commercially available anilines. A robust synthesis of the core intermediate has been described.[1][8]
Materials:
-
4-chloro-3-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc)2O
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Palladium acetate
-
Appropriate coupling partners for derivatization
-
Solvents (e.g., Dichloromethane, Acetonitrile, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Boc Protection: Protect the amino group of 4-chloro-3-fluoroaniline with (Boc)2O.
-
Iodination: Perform a regioselective iodination at the C-2 position.
-
Deprotection: Remove the Boc protecting group using an acid such as TFA.
-
Cyclization: Cyclize the resulting o-iodoaniline to form the indole ring.
-
Derivatization: The resulting this compound can then be esterified and further modified through various coupling reactions to synthesize a library of candidate inhibitors.
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends
-
Target DNA
-
Assay buffer (containing Mg2+)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, oligonucleotide substrates, and varying concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 integrase.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the strand transfer reaction to occur.
-
Detection: The extent of the reaction is quantified, often using a fluorescence or luminescence-based method that detects the integrated product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: IDO1/TDO Enzyme Inhibition Assay
This protocol assesses the direct inhibitory effect of compounds on the enzymatic activity of IDO1 and TDO.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Cofactors (e.g., ascorbate, methylene blue)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Assay Preparation: To the wells of a 96-well plate, add the assay buffer, L-tryptophan, cofactors, and serial dilutions of the test compounds.
-
Enzyme Initiation: Start the reaction by adding the recombinant IDO1 or TDO enzyme.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding trichloroacetic acid). The product, kynurenine, can be detected by measuring its absorbance at approximately 321 nm.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Cell-Based EGFR/BRAF Kinase Inhibition Assay
This assay evaluates the ability of compounds to inhibit the activity of EGFR or BRAF within a cellular context.
Materials:
-
Cancer cell line with known EGFR or BRAF mutations (e.g., A549, A375)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Reagents for cell viability/proliferation assay (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method like the MTT assay, which measures metabolic activity.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
This compound is a versatile and valuable scaffold for the development of novel enzyme inhibitors. Its derivatives have demonstrated potent activity against a variety of important therapeutic targets. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate new inhibitors based on this promising chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis, offering potential causes and solutions to improve reaction outcomes.
Q1: I am getting a low overall yield for the five-step synthesis of this compound. What are the most critical steps to optimize?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more steps. For the synthesis of this compound from 4-chloro-3-fluoroaniline, the most critical stages to scrutinize are the regioselective iodination and the palladium-catalyzed cyclization. Minor impurities or side products from earlier steps, such as the Boc protection and deprotection, can also negatively impact the yield of subsequent reactions. A robust five-step synthesis has been reported with an overall yield of 56%, indicating that careful optimization of each step is key to achieving high efficiency.[1]
Q2: During the iodination of Boc-protected 4-chloro-3-fluoroaniline, I am observing a significant side product. How can I identify and eliminate it?
A common side product in the iodination step is the formation of 6-chloro-7-iodo-2(3H)-benzoxazolone.[1] This impurity arises from the reaction of the carbamate with the iodinating agent under certain conditions. To minimize or eliminate the formation of this side product, it is crucial to control the reaction temperature and the addition rate of the iodinating agent. Utilizing milder iodinating agents or adjusting the solvent system can also favor the desired regioselective iodination at the C-2 position of the aniline.
Q3: My palladium-catalyzed cyclization of 2-iodo-4-chloro-5-fluoroaniline is sluggish or failing. What are the potential causes and solutions?
Issues with the palladium-catalyzed cyclization can often be traced to catalyst deactivation or suboptimal reaction conditions. Here are several factors to consider:
-
Catalyst Poisoning: The starting materials, reagents, or solvents may contain impurities that poison the palladium catalyst. Ensure all components are of high purity and the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. A ligand that is too bulky or too electron-donating/withdrawing for the specific substrate can hinder the reaction. Screening different ligands may be necessary to find the optimal one for this transformation.
-
Base and Solvent: The selection of the base and solvent system is crucial. The base not only neutralizes the acid formed during the reaction but also influences the solubility and reactivity of the starting materials and intermediates. Aprotic polar solvents like DMF or dioxane are commonly used.
-
Temperature: The reaction temperature needs to be high enough to drive the reaction forward but not so high as to cause decomposition of the starting materials, product, or catalyst. Careful temperature control is essential.
Q4: I am having trouble with the Boc deprotection step, either it is incomplete or leads to side reactions. How can I improve this step?
Incomplete Boc deprotection can be due to insufficient acid strength or reaction time, especially with electron-deficient anilines. Steric hindrance around the Boc-protected amine can also slow down the reaction. To address this:
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent. If deprotection is slow, increasing the concentration of TFA or switching to a stronger acid like HCl in dioxane may be effective.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Gentle heating can sometimes accelerate the reaction, but care must be taken to avoid side reactions.
-
Scavengers: The tert-butyl cation formed during deprotection can sometimes lead to side reactions. The use of scavengers can trap this cation and prevent unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most robust synthetic route to this compound with a high yield?
A well-established and robust five-step synthesis starting from commercially available 4-chloro-3-fluoroaniline is considered an efficient route.[1] This method avoids the use of hazardous reagents like diazonium and azido species and prevents the formation of regioisomeric products, which simplifies purification.[1] The key steps are:
-
Boc protection of the aniline.
-
Regioselective iodination.
-
Boc deprotection.
-
Palladium-catalyzed cyclization.
-
Esterification followed by saponification (or direct synthesis of the carboxylic acid).
This pathway has been reported to yield the corresponding methyl ester in a 56% overall yield.[1]
Q2: Are there alternative methods to the Fischer indole synthesis for preparing this substituted indole?
Yes, while the Fischer indole synthesis is a classic method, it can sometimes lead to regioisomeric mixtures and require harsh acidic conditions. The described five-step synthesis starting from a substituted aniline is a more controlled and often higher-yielding alternative for this specific target molecule.[1] Other indole synthesis methods like the Leimgruber-Batcho, Reissert, or Bischler-Möhlau syntheses could potentially be adapted, but the five-step route from 4-chloro-3-fluoroaniline is well-documented for its efficiency and selectivity for this particular substitution pattern.
Q3: How can I purify the final product, this compound?
A significant advantage of the recommended five-step synthesis is that all intermediates are crystalline and can be purified by crystallization, avoiding the need for chromatographic purification.[1] The final carboxylic acid can also be purified by recrystallization from a suitable solvent system. If minor impurities persist, column chromatography on silica gel can be employed.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Boc Protection of 4-chloro-3-fluoroaniline
-
Reaction: To a solution of 4-chloro-3-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA).
-
Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected aniline.
-
Purification: The crude product can usually be used in the next step without further purification. If necessary, it can be purified by recrystallization.
Step 2: Regioselective Iodination
-
Reaction: Dissolve the Boc-protected 4-chloro-3-fluoroaniline (1.0 eq) in a suitable solvent like THF. Cool the solution to a low temperature (e.g., -78 °C). Add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) dropwise, maintaining the low temperature. After stirring for a period, add a solution of iodine (I₂) (1.2 eq) in THF dropwise.
-
Conditions: Maintain the reaction at low temperature for 1-2 hours after the addition of iodine.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by crystallization.
Step 3: Boc Deprotection
-
Reaction: Dissolve the iodinated intermediate in a suitable solvent like DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or use a solution of 4M HCl in dioxane.
-
Conditions: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is usually obtained as the corresponding salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate.
-
Purification: The crude product is often used directly in the next step.
Step 4: Palladium-Catalyzed Cyclization and Esterification
-
Reaction: To a solution of the 2-iodo-4-chloro-5-fluoroaniline (1.0 eq) in a suitable solvent like DMF, add the alkyne (e.g., methyl propiolate, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., TEA, 2.0 eq).
-
Conditions: Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the methyl ester of this compound.
Step 5: Saponification
-
Reaction: Dissolve the methyl ester in a mixture of methanol and a solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Conditions: Stir the reaction mixture at room temperature or with gentle heating until the ester is completely hydrolyzed.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, remove the methanol under reduced pressure. Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain this compound.
Data Presentation
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Boc Protection | 4-chloro-3-fluoroaniline, (Boc)₂O, DMAP/TEA | >95% | >98% |
| 2 | Iodination | Boc-protected aniline, n-BuLi, I₂ | 85-90% | >97% |
| 3 | Boc Deprotection | Iodinated intermediate, TFA or HCl/dioxane | >95% | Used directly |
| 4 | Cyclization/Esterification | 2-iodoaniline, methyl propiolate, Pd catalyst, CuI, TEA | 65-75% | >98% |
| 5 | Saponification | Methyl ester, NaOH or LiOH | >90% | >99% |
| Overall | Five-Step Synthesis | ~56% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
avoiding regioisomeric byproducts in Fischer indole synthesis
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on avoiding the formation of regioisomeric byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
The formation of regioisomers is a known challenge when using unsymmetrical ketones, as two different enamine intermediates can form.[1][2] Several strategies can be employed to control the regioselectivity:
-
Choice of Acid Catalyst: The acidity of the reaction medium is a critical factor in determining the product ratio.[1][3]
-
For 3-unsubstituted indoles from methyl ketones: Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol.[1][3]
-
General Considerations: A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[4][5] The concentration of the acid can also influence the outcome; for instance, the proportion of different indole isomers can vary with the concentration of phosphoric oxide in orthophosphoric acid.[6] Some studies suggest a weakly acidic medium may favor indolization toward the more functionalized carbon.[2][4]
-
-
Steric Hindrance: The reaction often favors the formation of the less sterically hindered enamine intermediate.[1][3] You can leverage this by choosing substrates with appropriate steric bulk to direct the reaction towards the desired isomer.
-
Reaction Conditions: Adjusting the reaction temperature and solvent can influence the ratio of regioisomers.[1]
Issue 2: The reaction is producing a lot of tar and polymeric byproducts, leading to low yields and difficult purification.
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers.[1]
-
Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1]
-
Dilution: In cases where a harsh reagent like Eaton's reagent is used, diluting it in a solvent like sulfolane or dichloromethane can lead to significantly less degradation and higher yields.[3]
-
Substrate Stability: Be aware that electron-donating groups on the carbonyl component can stabilize an intermediate that may lead to byproducts through a competing reaction pathway.[1]
Issue 3: How can I effectively purify my indole product from the reaction mixture?
Purification can be challenging due to polar byproducts.[1]
-
Aqueous Wash: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.[1]
-
Chromatography: If standard silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[1]
-
Distillation: For volatile indoles, distillation under reduced pressure may be an option.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of regioisomer formation in the Fischer indole synthesis?
When an unsymmetrical ketone is used as a starting material, it can form two different enamine intermediates (or 'ene-hydrazines') upon reaction with the arylhydrazine.[1][2] These two intermediates can then proceed through the subsequent[3][3]-sigmatropic rearrangement and cyclization steps to yield two different regioisomeric indole products.
Q2: How does Eaton's reagent improve regioselectivity?
Eaton's reagent (a solution of P₂O₅ in MeSO₃H) is a strongly acidic and dehydrating medium.[3] Its effectiveness in controlling regioselectivity, particularly in the formation of 3-unsubstituted indoles from methyl ketones, is attributed to the high acidity of the medium, which is a major factor influencing the reaction pathway.[3]
Q3: Can substituents on the phenylhydrazine ring affect the reaction?
Yes. Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction, potentially requiring harsher conditions (stronger acid, higher temperature) to proceed.[2]
Q4: Is it possible to avoid using an acid catalyst?
The Fischer indole synthesis is fundamentally an acid-catalyzed reaction.[5] Both Brønsted and Lewis acids are commonly employed to facilitate the key steps of the mechanism, including the[3][3]-sigmatropic rearrangement.[4][5][7]
Data Summary
The following table summarizes the influence of different acid catalysts on the regioselectivity of the Fischer indole synthesis with unsymmetrical ketones, as described in the literature.
| Unsymmetrical Ketone | Acid Catalyst | Major Regioisomeric Product | Reference |
| Methyl Ketones | Eaton's Reagent (P₂O₅/MeSO₃H) | 3-unsubstituted indole | [1][3] |
| Ethyl, phenethyl, and p-nitrophenethyl methyl ketones | Acid mixtures near 83%(w/w) phosphoric oxide in water or 70%(w/w) sulphuric acid | 2-substituted indole | [6] |
| 3-Hexanone | Phosphorus trichloride | Mixture of 3-methyl-2-propylindole and 2,3-diethylindole (~7:3 ratio) | [8] |
| Ketone with a more functionalized carbon | Weakly acidic medium | Indolization towards the more functionalized carbon | [2][4] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (can be done in situ):
-
Dissolve the arylhydrazine (1.0 eq.) and the unsymmetrical ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
-
The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.[1]
-
-
Indolization:
-
Add the acid catalyst to the solution containing the hydrazone.
-
Heat the reaction mixture to the appropriate temperature (this is substrate and catalyst dependent) and monitor for completion.
-
-
Work-up and Purification:
-
Cool the reaction and carefully quench it, for example, by pouring it onto ice-water.
-
Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic phase and purify the crude product by chromatography, recrystallization, or distillation.[1]
-
Regioselective Synthesis using Eaton's Reagent
-
Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, typically in a 1:10 w/w ratio. This process is exothermic.[1]
-
Indolization:
-
Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent (e.g., dichloromethane or sulfolane if the neat reagent causes decomposition).[1][3]
-
Add the prepared Eaton's reagent to the solution.
-
Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor for completion.[1][9]
-
-
Work-up and Purification:
Visualizations
Caption: Formation of regioisomers from an unsymmetrical ketone.
Caption: Troubleshooting flowchart for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scispace.com [scispace.com]
- 9. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid by Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid by crystallization.
Troubleshooting Guide
Crystallization is a critical step for obtaining high-purity this compound. However, various issues can arise during the process. This guide provides a systematic approach to troubleshoot common problems.
challenges in the iodination step of indole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of indoles.
Troubleshooting Guide
This guide addresses common challenges encountered during the iodination of indole derivatives in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my indole iodination reaction. What are the possible causes and how can I improve it?
Answer: Low yields in indole iodination can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Purity of Starting Materials | Ensure the indole substrate and iodinating agent are pure. Impurities can interfere with the reaction. Recrystallize or purify starting materials if necessary. |
| Iodinating Agent Activity | N-Iodosuccinimide (NIS) is light-sensitive and can decompose over time.[1] Use freshly opened or properly stored NIS. Consider synthesizing NIS fresh if you suspect degradation.[2] |
| Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in iodine-catalyzed reactions, increasing the temperature from room temperature to 40°C or 60°C can significantly impact yield.[3] However, excessively high temperatures may lead to decomposition. |
| Catalyst Loading | If using a catalyst, ensure the correct loading is used. For iodine-catalyzed reactions, 5 mol% has been found to be optimal in some cases, with lower or higher amounts reducing the yield.[3] |
| Inappropriate Solvent | The choice of solvent is critical. Aprotic solvents like toluene, DCM, and MeCN are often effective, while protic solvents such as water, methanol, and ethanol can be detrimental to the reaction, potentially due to the decomposition of iodine into HI.[3] |
Issue 2: Poor Regioselectivity (Iodination at the Wrong Position)
Question: My iodination reaction is producing a mixture of isomers (e.g., C2, C3, C5-iodinated indoles). How can I control the regioselectivity?
Answer: Achieving high regioselectivity in the electrophilic substitution of indoles is a common challenge due to the multiple reactive sites on the indole ring.
Factors Influencing Regioselectivity & Solutions:
| Factor | Guidance and Solutions |
| Inherent Reactivity of Indole | The C3 position is generally the most nucleophilic and prone to electrophilic attack. However, the C2, C4, C5, C6, and C7 positions can also react depending on the conditions and substituents. |
| Choice of Iodinating Agent | Different iodinating agents can exhibit different selectivities. For instance, iodine monochloride (ICl) in the presence of Celite® has been used for the direct iodination of the C3 position.[4][5] |
| Protecting Groups | The use of N-protecting groups can direct the iodination to a specific position. For example, an N-pivaloyl group can protect both the N1 and C2 positions, directing functionalization elsewhere.[6] N-phenylsulfonyl protection has been shown to facilitate C3 iodination.[4] |
| Directed Metalation | For specific regioselectivity, such as at the C2 position, a directed deprotometalation-iodolysis approach can be employed using a directing group on the nitrogen.[7] |
| Radical Pathways | Some methods, particularly for C5-iodination, may proceed through a radical pathway, offering an alternative to electrophilic substitution and its inherent regioselectivity patterns.[8][9] |
A troubleshooting workflow for regioselectivity issues is provided below:
Caption: Troubleshooting workflow for poor regioselectivity in indole iodination.
Issue 3: Formation of Side Products (e.g., Diindolylmethanes - DIMs)
Question: I am observing the formation of diindolylmethanes (DIMs) as a major byproduct in my reaction. Why is this happening and how can I prevent it?
Answer: The formation of DIMs is a known side reaction, particularly when using iodine as a catalyst, as it can promote the electrophilic substitution of indoles with aldehydes or ketones that may be present as impurities or formed in situ.[10][11]
Prevention Strategies:
-
Use Highly Pure Reagents: Ensure your starting materials and solvents are free from aldehyde or ketone impurities.
-
Modify Catalysis: If using iodine as a catalyst for other transformations, consider that it can also catalyze DIM formation.[11][12] You may need to switch to a different catalytic system that does not promote this side reaction.
-
Strictly Anhydrous Conditions: The presence of water can sometimes facilitate side reactions. Ensure your reaction is carried out under anhydrous conditions if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best iodinating agent for my indole derivative?
A1: The choice of iodinating agent depends on the desired regioselectivity and the functional groups present in your molecule.
-
N-Iodosuccinimide (NIS): A mild and versatile electrophilic iodinating agent suitable for many applications.[1][13] Its reactivity can be enhanced with catalytic amounts of a Brønsted or Lewis acid.[14]
-
Iodine (I₂): Can be used as a catalyst for certain transformations or as the iodine source.[3][10][15] However, it can also lead to side products like DIMs.[11]
-
Iodine Monochloride (ICl): A more reactive iodinating agent that has been used for direct C3-iodination.[4][5]
Q2: Do I need to protect the indole nitrogen (N-H)?
A2: N-protection is a crucial strategy in indole chemistry.[6]
-
Stability: It can prevent side reactions at the nitrogen and improve the stability of the indole ring under certain reaction conditions.
-
Directing Group: An N-protecting group can direct iodination to a specific position, enhancing regioselectivity.[4][6]
-
Deprotonation: In the absence of an N-protecting group, the N-H can be deprotonated by strong bases, which can influence the reaction pathway.
Q3: How do substituents on the indole ring affect iodination?
A3: Substituents have a significant electronic and steric influence on the outcome of iodination.
-
Electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) activate the indole ring towards electrophilic substitution, generally leading to faster reactions.
-
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN) deactivate the ring, making iodination more difficult and often requiring harsher conditions.
-
The position of the substituent will also direct the position of iodination based on standard aromatic substitution rules.
Below is a diagram illustrating the general influence of substituents on the regioselectivity of electrophilic iodination.
Caption: Influence of substituents on indole iodination.
Experimental Protocols
Protocol 1: General Procedure for C3-Iodination using N-Iodosuccinimide (NIS)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the indole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane, ~0.1 M), add N-Iodosuccinimide (1.1-1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, a catalytic amount of a Lewis acid (e.g., In(OTf)₃) or a Brønsted acid (e.g., trifluoroacetic acid) can be added.[13]
-
Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine/NIS.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed C3-Benzylation of Indoles (Example of a Potential Side Reaction)
This protocol illustrates conditions that can lead to C3-functionalization, which may be a desired outcome or a side reaction to be aware of during iodination attempts.[3]
-
Preparation: In a reaction vessel, combine the indole (1.2 eq), a benzylic alcohol (1.0 eq), and molecular iodine (I₂) (5 mol%).
-
Reaction: Add toluene as the solvent and stir the mixture at 40°C for 5 hours in the air.[3]
-
Work-up and Purification: After completion, the reaction mixture can be concentrated and the product purified by column chromatography.
Note: These protocols are for informational purposes only and should be adapted and optimized for specific indole substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. calibrechem.com [calibrechem.com]
- 2. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.org [mdpi.org]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective C5-H direct iodination of indoles | Semantic Scholar [semanticscholar.org]
- 9. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for Indole Cyclization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium catalyst loading in indole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for indole cyclization reactions?
A typical starting palladium catalyst loading for cross-coupling reactions like Suzuki-Miyaura or intramolecular Heck reactions to form indoles is in the range of 1-5 mol%.[1][2] For initial screening experiments with a new substrate, a loading of 2-3 mol% is a reasonable starting point.[2] More recent and efficient protocols often feature even lower catalyst loadings.[3]
Q2: How does palladium catalyst loading impact the reaction outcome?
Catalyst loading directly influences the reaction rate, yield, and overall efficiency. Higher loading can lead to faster reaction times and higher conversion, but it also increases costs and the amount of residual palladium in the product, which can be a significant issue in pharmaceutical applications. Conversely, lower loading is more cost-effective and environmentally friendly but may result in incomplete conversion or require longer reaction times.[2][3] Optimization is crucial to find the minimum amount of catalyst that provides a satisfactory yield in a reasonable timeframe.[2]
Q3: What are the common signs of palladium catalyst deactivation during indole cyclization?
Signs of catalyst deactivation include a stalled reaction where product formation ceases, the formation of palladium black (insoluble palladium(0)), and the emergence of side products resulting from competing reactions like hydrodehalogenation.[2]
Q4: How can I mitigate palladium catalyst deactivation?
Several strategies can help mitigate catalyst deactivation:
-
Use of Pre-catalysts: Stable palladium(II) complexes that are efficiently reduced to the active palladium(0) species in situ can be employed.[2]
-
Appropriate Ligand Selection: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent aggregation into an inactive state.[2]
-
Inert Reaction Conditions: As the active Pd(0) catalyst is sensitive to oxygen, ensuring the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidation and deactivation.[2][3]
Troubleshooting Guide
Issue 1: Low or No Yield
Low yields are a common issue in palladium-catalyzed indole synthesis and can stem from several factors including suboptimal reaction conditions, catalyst instability, and issues with starting materials.[4]
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrate.[4] In some instances, higher temperatures can lead to catalyst decomposition, and lowering the temperature may enhance yields.[3]
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a variety of solvents to identify the most suitable one for your system.
-
Inappropriate Base: The choice and amount of base are often critical. For instance, in a study on 5-azaindoline cyclization, Cs₂CO₃ provided a higher yield compared to t-BuOK.
-
Catalyst Deactivation: As mentioned in the FAQs, ensure strict inert conditions and consider using appropriate ligands to stabilize the catalyst.
-
Issues with Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[4] The presence of certain functional groups on the starting materials may also interfere with the reaction; in such cases, the use of protecting groups might be necessary.[4]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed indole cyclization.
Quantitative Data on Catalyst Optimization
The following tables summarize data from optimization studies on palladium-catalyzed indole cyclization reactions.
Table 1: Optimization of Catalyst Loading for a Palladium-Catalyzed 5-Azaindoline Cyclization [1]
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | 2 | 75 |
| 2 | Pd(OAc)₂ | XPhos | 5 | 90 |
| 3 | Pd(OAc)₂ | XPhos | 10 | 88 |
| 4 | Pd₂(dba)₃ | XPhos | 2.5 | 92 |
| 5 | Pd₂(dba)₃ | XPhos | 5 | 91 |
Table 2: Screening of Palladium Catalysts for Intramolecular Heck Reaction for Indole Synthesis [5]
| Entry | Palladium Catalyst (2 mol%) | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 38 |
| 2 | PdCl₂(PCy₃)₂ | - | 73 |
| 3 | PdCl₂(dppf) | - | 65 |
| 4 | Pd₂(dba)₃ | P(o-tol)₃ | 52 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction for Indole Synthesis [5]
-
To an oven-dried Schlenk tube, add the 2-halo-N-allylaniline or 2-halo-N,N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv).
-
Add DMF (2 mL) to the tube.
-
Stir the mixture under air at 90 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the residue by flash column chromatography (petroleum ether or petroleum ether/ethyl acetate) to afford the corresponding indole product.
General Experimental Workflow for Optimization
References
Technical Support Center: Safe Removal of Hazardous Diazonium and Azido Species in Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, quenching, and removal of hazardous diazonium and azido species from synthesis routes. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Diazonium Species
Diazonium salts are highly reactive and potentially explosive compounds that require careful handling and thorough removal from reaction mixtures.
Frequently Asked Questions (FAQs) - Diazonium Species
Q1: My diazotization reaction is complete. What is the safest way to handle the product mixture?
A1: It is strongly recommended to use the diazonium salt in situ immediately after its preparation.[1][2] Avoid isolating the diazonium salt whenever possible, as they are often explosive in solid, dry form.[3][4][5] If the subsequent reaction is not performed immediately, keep the solution cold (typically 0-5 °C) to minimize decomposition.[5][6]
Q2: I suspect there is unreacted diazonium salt remaining in my reaction mixture after the main reaction. How can I quench it?
A2: Quenching residual diazonium salts is a critical safety step before workup or solvent removal.[1][3][4][5] An effective method for quenching is the addition of a mild reducing agent. Hypophosphorous acid (H₃PO₂) is a commonly suggested quenching agent.[4]
Q3: How can I test for the presence of residual diazonium salts?
A3: While direct, simple tests for residual diazonium salts in a complex mixture can be challenging, a common indirect method is to test for the absence of the excess diazotizing agent (nitrous acid). This can be done using starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[3][4][5] The complete consumption of the diazotizing agent suggests the reaction has gone to completion, but it is still best practice to perform a quenching step.
Q4: What are the key safety precautions I should take when working with diazonium salts?
A4: Always assume diazonium salts are explosive unless proven otherwise.[1][3][5] Key precautions include:
-
Strictly control the temperature, keeping it below 5°C during generation.[5][6]
-
Use a stoichiometric amount of sodium nitrite to avoid excess.[3][4][5]
-
Never allow the diazonium salt to precipitate out of solution unintentionally.[1][3][4]
-
Ensure adequate venting of any gases generated during the reaction.[3][4][5]
-
Use plastic or ceramic spatulas when handling any solid diazonium salts to avoid friction from metal spatulas.[1][4][5]
-
Work behind a blast shield, especially when working on a larger scale or with unknown compounds.[1][3]
Troubleshooting Guide - Diazonium Species
| Problem | Possible Cause | Recommended Solution |
| Formation of a dark-colored, tarry substance during reaction. | Decomposition of the diazonium salt due to elevated temperature. | Ensure the reaction temperature is strictly maintained between 0-5°C using an ice-salt bath.[5][6] |
| Low yield of the desired product. | 1. Premature decomposition of the diazonium salt. 2. The diazonium salt is reacting with the solvent (e.g., water to form phenols). | 1. Use the generated diazonium salt immediately in the subsequent step.[1][2] 2. Maintain a strongly acidic environment (pH 1-2) to improve stability. |
| Violent gas evolution during the reaction. | Uncontrolled decomposition of the diazonium salt. | Immediately cool the reaction vessel further and ensure there is no localized heating. If the reaction is runaway, evacuate the area. For future experiments, ensure slow, controlled addition of reagents. |
Section 2: Azido Species
Organic and inorganic azides are energetic compounds that are widely used in synthesis but pose significant risks of explosion and toxicity.
Frequently Asked Questions (FAQs) - Azido Species
Q1: What are the general stability rules for working with organic azides?
A1: The stability of organic azides can be estimated using the following guidelines:
-
Carbon-to-Nitrogen (C/N) Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms.[7]
-
"Rule of Six": There should be at least six carbon atoms for every azido group to provide sufficient dilution of the energetic functional group.[7]
Q2: How should I quench unreacted azide in my reaction mixture?
A2: Unreacted azides should be converted to a more stable species before disposal.[7] A common and effective method is to quench with nitrous acid, which is generated in situ from sodium nitrite and an acid (e.g., sulfuric acid or hydrochloric acid).[8][9][10][11] This reaction produces nitrogen gas and nitric oxide.[8][10]
Q3: Can I pour dilute aqueous solutions of sodium azide down the drain?
A3: No, you should never pour azide solutions down the drain.[8] Azides can react with lead and copper in plumbing to form highly explosive and shock-sensitive metal azides.[8] All azide-containing waste must be collected and disposed of through your institution's chemical waste program.[7][8]
Q4: What solvents and reagents should I avoid when working with azides?
A4: To prevent the formation of highly unstable and explosive compounds, avoid the following:
-
Halogenated Solvents: Do not use solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[7]
-
Metals: Avoid contact with metals, especially heavy metals, as this can lead to the formation of explosive metal azides. Use non-metal utensils for handling.[7]
-
Acids: Mixing azides with strong acids can generate highly toxic and explosive hydrazoic acid (HN₃).[7]
Troubleshooting Guide - Azido Species
| Problem | Possible Cause | Recommended Solution |
| The azide quenching procedure is not working effectively (positive spot test for azide remains). | 1. Insufficient quenching reagent. 2. Incorrect pH for quenching. | 1. Add an excess of the sodium nitrite solution.[8] 2. Ensure the solution is acidic after the addition of sodium nitrite to facilitate the formation of nitrous acid.[8] A starch-iodide paper test can confirm the presence of excess nitrite, indicating the reaction is complete.[10] |
| A solid precipitate forms during the azide quenching process. | Potential formation of an insoluble salt. | Ensure the reaction mixture is well-stirred. If the precipitate is unexpected, it should be handled with extreme caution and treated as potentially explosive. |
| Low or no yield of the desired amine after reduction of an organic azide. | The azide was not fully formed in the preceding step, or it decomposed. | Confirm the formation of the azide by IR spectroscopy (a sharp, strong absorption around 2100 cm⁻¹) before proceeding with the reduction. |
Experimental Protocols
Protocol 1: Quenching of Residual Sodium Azide in an Aqueous Solution
! CAUTION: This procedure must be carried out in a well-ventilated chemical fume hood due to the evolution of toxic nitric oxide gas.
Materials:
-
Aqueous solution containing residual sodium azide (concentration ≤ 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a stirrer and an addition funnel
Procedure:
-
Place the aqueous azide solution in the three-necked flask and ensure it is being stirred. The concentration of sodium azide should not exceed 5%.[8][10]
-
Add a 20% aqueous solution of sodium nitrite, using approximately 1.5 g of sodium nitrite for every 1 g of sodium azide (a 40% excess is recommended).[8]
-
Slowly and carefully add the 20% sulfuric acid solution from the addition funnel. Crucially, the acid must be added after the nitrite solution to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). [8]
-
Continue adding the acid dropwise until the evolution of gas ceases and the solution is acidic to pH paper.
-
Test for the completion of the reaction by placing a drop of the solution onto starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition of the azide is complete.[9][10]
-
Neutralize the final solution with a dilute base (e.g., NaOH) to a pH between 6 and 9 before collecting it for hazardous waste disposal.[8]
Protocol 2: Colorimetric Spot Test for the Presence of Azide
This is a qualitative test to detect the presence of sodium azide in a solution.[8]
Materials:
-
Sample solution suspected of containing azide
-
Spot plate
-
Dilute hydrochloric acid (HCl)
-
Ferric chloride (FeCl₃) solution
Procedure:
-
Place a drop of the sample solution into a depression on the spot plate.
-
Add 1-2 drops of dilute hydrochloric acid.
-
Add 1 drop of ferric chloride solution.
-
Gently heat the spot plate.
-
The formation of a red color indicates the presence of hydrazoic acid, which signifies that sodium azide is present in the original solution.[8]
Visualized Workflows
Caption: A logical workflow for the safe synthesis and workup involving hazardous diazonium salts.
Caption: A step-by-step experimental workflow for the safe quenching and disposal of hazardous azido waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. reddit.com [reddit.com]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting low conversion rates in indole-2-carboxylic acid synthesis
Welcome to the technical support center for indole-2-carboxylic acid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Category 1: Synthesis via Hydrolysis of Indole-2-Carboxylic Esters
Q1: My saponification/hydrolysis of ethyl indole-2-carboxylate is resulting in a low yield of indole-2-carboxylic acid. What are the common causes and how can I fix this?
A1: Low conversion rates during the hydrolysis of ethyl indole-2-carboxylate are a frequent issue. The primary causes are often incomplete reaction, side reactions like transesterification, or product loss during workup.
Potential Causes & Troubleshooting Steps:
-
Incomplete Hydrolysis: The equilibrium may not be driven sufficiently towards the product. The choice of base and reaction conditions is critical.
-
Solution: Switch to a stronger base or optimize conditions. Potassium hydroxide (KOH) is often more effective than sodium hydroxide (NaOH). Using the alcohol as a solvent can help drive the reaction, but ensure it matches the ester's alcohol group to prevent transesterification.[1] Refluxing for an adequate duration (2-4 hours or as monitored by TLC) is necessary for completion.[2]
-
-
Transesterification: If using a basic solution in an alcohol solvent that does not match the ester (e.g., sodium methoxide in methanol for an ethyl ester), you may form a different ester instead of the desired carboxylic acid.[3][4]
-
Solution: Use a non-alcoholic solvent like THF or dioxane with an aqueous base (e.g., LiOH, KOH).[5] Alternatively, if using an alcohol as a solvent, ensure it corresponds to the ester's alkoxy group (e.g., use ethanol for an ethyl ester).
-
-
Product Loss During Workup: Indole-2-carboxylic acid precipitation is highly pH-dependent. If the pH is not acidic enough during the workup, the product will remain dissolved as its carboxylate salt.[6]
Troubleshooting Workflow for Ester Hydrolysis
Caption: Troubleshooting logic for low-yield ester hydrolysis.
Table 1: Comparison of Hydrolysis Conditions
| Base | Solvent | Temperature | Typical Outcome | Reference |
| LiOH | Ethanol/H₂O | Room Temp | Effective for clean hydrolysis. | [5] |
| NaOH | Ethanol | Reflux | Standard, but may be incomplete. | [1] |
| KOH | Acetone/H₂O | 20°C | Successful for obtaining the acid directly. | [3][4] |
| NaOMe | Methanol | N/A | Causes transesterification of ethyl esters. | [3][4] |
Category 2: Synthesis via Reductive Cyclization (Reissert-type Methods)
Q2: My Reissert synthesis, involving the reductive cyclization of a 2-nitrophenylpyruvic acid intermediate, suffers from low conversion. How can I optimize this critical step?
A2: The reductive cyclization step is notoriously inefficient and is a common bottleneck in this synthetic route.[7] The choice of reducing agent and the management of byproducts are paramount for achieving a good yield.
Potential Causes & Troubleshooting Steps:
-
Inefficient Reducing Agent: The classic method using ferrous sulfate (FeSO₄) and ammonia can be low-yielding and generates large amounts of iron mud, which complicates purification and traps the product.[7][8]
-
Harsh Reaction Conditions: High temperatures or overly acidic/basic conditions can promote side reactions, including decarboxylation of the final product.
-
Solution: The hydrazine hydrate/ferrous hydroxide method proceeds under milder, basic conditions (80-90°C), which can help preserve the carboxylic acid group.[9] Careful temperature control is crucial regardless of the method.
-
-
Impure Starting Material: The 3-(2-nitrophenyl)-2-oxopropanoic acid (or its salt) intermediate must be of high purity. Impurities from the initial condensation of o-nitrotoluene and diethyl oxalate can interfere with the reduction and cyclization.[10]
-
Solution: Purify the intermediate before the reduction step. Often, this intermediate is used directly after an aqueous workup, but if yields are consistently low, recrystallization or extraction may be necessary.[8]
-
Simplified Reissert Pathway
Caption: Key steps in the Reissert-type synthesis of indole-2-carboxylic acid.
Experimental Protocol: Hydrazine Hydrate Reduction [9]
-
Preparation: In a suitable reactor, add the intermediate 3-(2-nitrophenyl)-2-oxopropanoic sodium salt to a 30% alkaline solution.
-
Reduction: Heat the mixture to 80-90°C. Add 3 moles of 80% hydrazine hydrate aqueous solution.
-
Catalysis: Introduce 0.05 moles of ferrous hydroxide catalyst to accelerate the reaction.
-
Reaction: Maintain the temperature and stir for approximately 3 hours, monitoring the reaction endpoint by HPLC.
-
Workup: After completion, pour the reaction solution into a 25-30% hydrochloric acid solution to precipitate the crude indole-2-carboxylic acid.
Category 3: General Troubleshooting & Purification
Q3: I am observing significant product loss and suspect decarboxylation is occurring. How can I prevent this?
A3: Indole-2-carboxylic acid is susceptible to decarboxylation (loss of CO₂) to form indole, particularly at high temperatures.[11] This is a common cause of yield loss, especially if the reaction or workup involves excessive heat.
Prevention Strategies:
-
Avoid High Temperatures: Whenever possible, conduct reaction and purification steps at the lowest effective temperature. Heating indole-2-carboxylic acid in water at temperatures around 255°C is a known method for decarboxylation.[11] Even in refluxing solvents like quinoline, decarboxylation is facile.[12]
-
Use of Catalysts for Decarboxylation: Be aware that copper salts can catalyze the decarboxylation reaction, a property sometimes exploited for specific syntheses.[12][13] Avoid unnecessary exposure to such metals if decarboxylation is not the desired outcome.
-
Workup Conditions: During workup, avoid prolonged heating of the acidic or neutral product. Once precipitated, filter and dry the product under vacuum at a mild temperature.
Q4: My final product has low purity, and I'm losing material during recrystallization. What is an effective purification protocol?
A4: Impurities can significantly lower the yield and complicate characterization. A robust purification strategy combining acid-base extraction and recrystallization is often necessary.
Recommended Purification Protocol: [6][14]
-
Acid-Base Extraction:
-
Dissolve the crude product in a basic aqueous solution, such as sodium bicarbonate or triethylamine in an organic solvent.[14] This will deprotonate the carboxylic acid, making it water-soluble.
-
Wash the basic aqueous layer with an organic solvent (e.g., ethyl acetate, ether) to remove neutral, non-acidic impurities.
-
Re-acidify the aqueous layer with cold HCl to a pH of 1-2 to precipitate the pure indole-2-carboxylic acid.[6][14]
-
-
Recrystallization:
-
If further purification is needed, perform a solvent screen to find an appropriate recrystallization solvent. Good candidates are those in which the product is soluble when hot but sparingly soluble when cold (e.g., ethanol, ethyl acetate, water, or mixtures).[6]
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Purification Decision Tree
Caption: Decision guide for purifying crude indole-2-carboxylic acid.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 14. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
side product identification in 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid. This valuable intermediate is often prepared via a multi-step synthesis, and this guide aims to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and robust synthetic pathway involves a five-step sequence starting from commercially available 4-chloro-3-fluoroaniline. The typical sequence is:
-
Boc Protection: Protection of the amino group of 4-chloro-3-fluoroaniline with a tert-butyloxycarbonyl (Boc) group.
-
Regioselective Iodination: Introduction of an iodine atom at the C-2 position of the N-Boc-protected aniline.
-
Boc Deprotection: Removal of the Boc protecting group to yield 2-iodo-4-chloro-5-fluoroaniline.
-
Palladium-Catalyzed Cyclization: Reaction of the o-iodoaniline with pyruvic acid in the presence of a palladium catalyst to form the indole ring.
-
Saponification (if starting from the ester): Hydrolysis of the corresponding methyl or ethyl ester to yield the final carboxylic acid.
This route is often favored as it avoids the formation of regioisomeric products.[1]
Q2: I am observing a major side product during the iodination step. What could it be and how can I avoid it?
A significant side product that can form during the regioselective iodination of N-Boc-4-chloro-3-fluoroaniline is 6-chloro-7-iodo-2(3H)-benzoxazolone .[1]
-
Cause: The formation of this side product is primarily attributed to elevated reaction temperatures.[1]
-
Troubleshooting: To minimize or eliminate the formation of 6-chloro-7-iodo-2(3H)-benzoxazolone, it is crucial to maintain a low reaction temperature, typically between -75 to -80 °C, during the iodination process.[2]
Q3: What are some common side products to expect during the Boc deprotection step?
During the acid-catalyzed deprotection of the Boc group, especially when using alcoholic solvents like methanol or ethanol, the formation of the corresponding methyl or ethyl carbamates can be observed as side products.
-
Cause: This occurs when the carbamic acid intermediate is trapped by the alcohol solvent.
-
Troubleshooting: To avoid this, it is recommended to use non-alcoholic solvents such as dioxane or to perform the deprotection under anhydrous conditions. Alternatively, thermolytic deprotection in non-alcoholic solvents can be employed.[3]
Q4: My palladium-catalyzed cyclization is giving a low yield. What are the potential issues?
Low yields in the palladium-catalyzed cyclization of the o-iodoaniline with pyruvic acid can be due to several factors:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are appropriately degassed and that the reaction is carried out under an inert atmosphere (e.g., argon).
-
Suboptimal Base: The choice and amount of base are critical. DABCO (1,4-diazabicyclo[2.2.2]octane) is commonly used in this reaction.[1][4]
-
Incorrect Reaction Temperature: The reaction typically requires heating to around 100-105 °C.[4] Lower temperatures may result in an incomplete reaction, while excessively high temperatures can lead to catalyst decomposition and side product formation.
-
Incomplete Enamine Formation: The initial reaction between the aniline and pyruvic acid to form the enamine is a crucial step. Ensure proper mixing and stoichiometry of the reagents.
Q5: I am having trouble with the final saponification step to get the carboxylic acid. What could be the problem?
Difficulties in the saponification of the methyl or ethyl ester of this compound can arise from:
-
Incomplete Hydrolysis: The ester may be sterically hindered or require more forcing conditions for complete hydrolysis.
-
Side Reactions: Prolonged exposure to strong basic conditions at high temperatures can potentially lead to decarboxylation of the product, although indole-2-carboxylic acids are generally more stable to decarboxylation than their 3-substituted counterparts.
-
Work-up Issues: Incomplete acidification during the work-up will result in the product remaining as the carboxylate salt in the aqueous layer, leading to low isolated yields. Ensure the pH is adjusted to be sufficiently acidic (e.g., pH 3.5) to precipitate the carboxylic acid.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Boc Protection | Incomplete reaction. | Ensure the use of a suitable base (e.g., triethylamine) and an adequate amount of di-tert-butyl dicarbonate (Boc₂O). Monitor the reaction by TLC until the starting aniline is consumed. |
| Side reactions. | Use a non-nucleophilic base and control the reaction temperature to avoid potential side reactions with the solvent or impurities. | |
| Formation of 6-chloro-7-iodo-2(3H)-benzoxazolone during iodination | Elevated reaction temperature. | Maintain a strict low-temperature profile (-75 to -80 °C) throughout the addition of the iodinating agent.[2] |
| Low yield or incomplete Boc Deprotection | Insufficient acid or reaction time. | Use a sufficient excess of a strong acid like TFA or HCl in a suitable solvent (e.g., dioxane). Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Formation of carbamate side products. | Avoid using alcoholic solvents. If an alcohol is necessary, consider using a different deprotection method or carefully optimize the reaction conditions to minimize carbamate formation.[3] | |
| Low yield in Palladium-Catalyzed Cyclization | Catalyst deactivation. | Degas all solvents and reagents thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Incorrect stoichiometry of reagents. | Use an appropriate excess of the base (DABCO) and pyruvic acid.[1][4] | |
| Suboptimal reaction temperature. | Maintain the reaction temperature in the recommended range of 100-105 °C.[4] | |
| Low yield in Saponification | Incomplete hydrolysis. | Increase the reaction time, temperature, or the concentration of the base (e.g., LiOH, NaOH). Monitor the reaction by TLC or HPLC. |
| Product loss during work-up. | Carefully adjust the pH to acidic conditions (e.g., pH 3.5) to ensure complete precipitation of the carboxylic acid product before filtration.[2] | |
| Decarboxylation of the product. | While less common for 2-carboxyindoles, avoid excessively harsh basic conditions and prolonged heating if decarboxylation is suspected. |
Experimental Protocols
A robust five-step synthesis for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been reported, which can be adapted for the synthesis of the corresponding carboxylic acid.[1]
Step 1: Boc Protection of 4-chloro-3-fluoroaniline
-
Reaction: 4-chloro-3-fluoroaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as tetrahydrofuran (THF).
-
General Procedure: To a solution of 4-chloro-3-fluoroaniline in THF, add triethylamine followed by the dropwise addition of a solution of Boc₂O in THF at 0 °C. The reaction is typically stirred at room temperature until completion.
-
Work-up: The reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the N-Boc protected aniline.
Step 2: Regioselective Iodination
-
Reaction: The N-Boc-4-chloro-3-fluoroaniline is iodinated at the position ortho to the Boc-protected amino group using a strong base (e.g., s-BuLi) and an iodine source (e.g., I₂).
-
General Procedure: To a solution of the N-Boc protected aniline in an anhydrous solvent like THF, s-BuLi is added dropwise at a low temperature (-75 to -80 °C). After stirring, a solution of iodine in THF is added, maintaining the low temperature.
-
Work-up: The reaction is quenched with an aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, often by crystallization.
Step 3: Boc Deprotection
-
Reaction: The Boc group is removed from the iodinated intermediate using a strong acid, such as hydrochloric acid in dioxane.
-
General Procedure: The N-Boc protected iodoaniline is dissolved in a solution of HCl in dioxane and stirred at room temperature.
-
Work-up: The reaction mixture is typically concentrated, and the resulting salt is neutralized with a base to afford the free iodoaniline.
Step 4: Palladium-Catalyzed Cyclization
-
Reaction: The 2-iodo-4-chloro-5-fluoroaniline is reacted with pyruvic acid in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., DABCO) in a solvent like DMF.[1]
-
Detailed Procedure: To a solution of 2-iodo-4-chloro-5-fluoroaniline and DABCO in degassed DMF, pyruvic acid is added exothermically, followed by the addition of palladium acetate. The mixture is heated to 100-105 °C for approximately 3 hours.[2][4]
-
Work-up: After cooling, the reaction mixture is acidified with aqueous HCl to a pH of approximately 3.5 to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield this compound.[2]
Step 5: Saponification (if the ester is synthesized first)
-
Reaction: The methyl or ethyl ester is hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of solvents like THF/water or methanol/water.
-
General Procedure: The indole-2-carboxylate is dissolved in a suitable solvent mixture, and an aqueous solution of the base is added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed, and dried.
Visualizations
Synthesis Workflow
References
reaction condition optimization for N-alkylation of indole-2-carboxylic acids
Welcome to the technical support center for the N-alkylation of indole-2-carboxylic acids. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of indole-2-carboxylic acids?
The primary challenge arises from the presence of two acidic protons: one on the indole nitrogen and one on the carboxylic acid. The carboxylic acid proton is significantly more acidic and will be deprotonated first by a base. This leads to several potential complications:
-
Requirement for excess base: At least two equivalents of base are needed to deprotonate both the carboxylic acid and the indole nitrogen to enable N-alkylation.
-
Competing O-alkylation: The resulting carboxylate anion is a nucleophile and can compete with the indole nitrogen for the alkylating agent, leading to the formation of an ester byproduct (O-alkylation).
-
Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation under strongly basic conditions or at elevated temperatures, leading to the formation of indole.[1]
-
C3-alkylation: As with other indoles, the C3 position is nucleophilic and can compete with the nitrogen for the alkylating agent, leading to C-alkylated side products.[2]
Q2: What is the most reliable general strategy for the N-alkylation of indole-2-carboxylic acids?
Due to the challenges mentioned above, a two-step "protect-alkylate-deprotect" strategy is often the most reliable approach. This involves:
-
Protection: The carboxylic acid is first protected as an ester (e.g., methyl or ethyl ester).
-
N-Alkylation: The resulting indole-2-carboxylate ester is then N-alkylated under standard conditions.
-
Deprotection: The ester group is subsequently hydrolyzed to yield the desired N-alkylated indole-2-carboxylic acid.
This strategy prevents the side reactions associated with the free carboxylic acid.
Q3: Can I directly N-alkylate indole-2-carboxylic acid without a protecting group?
Direct N-alkylation is challenging but can sometimes be achieved under specific conditions, such as phase-transfer catalysis (PTC). PTC can facilitate the N-alkylation in a two-phase system, potentially minimizing side reactions. However, careful optimization of the catalyst, base, solvent, and temperature is crucial for success.
Q4: What are some milder alternatives to using strong bases like sodium hydride?
For substrates that are sensitive to strong bases, several alternatives can be considered:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) with weaker inorganic bases like potassium carbonate (K₂CO₃) or aqueous sodium hydroxide (NaOH) can be effective and avoids the need for strictly anhydrous conditions.[6][7][8][9]
-
Copper-Catalyzed Reactions: Modern catalytic methods, such as those employing copper catalysts, can offer high N-selectivity under milder conditions.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of N-Alkylated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation (Ester Route) | Ensure at least one equivalent of a sufficiently strong base (e.g., NaH, KHMDS) is used. Allow adequate time for deprotonation before adding the alkylating agent. |
| Insufficient Base (Direct Route) | When attempting direct alkylation, ensure at least two equivalents of base are used to deprotonate both the carboxylic acid and the indole nitrogen. |
| Poor Reagent Purity | Use anhydrous solvents (e.g., DMF, THF) and ensure the indole substrate and alkylating agent are pure and dry. Water can quench the base.[10] |
| Low Reaction Temperature | Some N-alkylations require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[10] |
| Steric Hindrance | If the indole or the alkylating agent is sterically bulky, the reaction may be slow. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or more forcing conditions (higher temperature, longer reaction time).[10] |
| Deactivated Indole Ring | Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen. More forcing conditions or a stronger base may be necessary. |
Problem 2: Significant Formation of Side Products
Possible Causes & Solutions
| Side Product | Possible Cause | Troubleshooting Step |
| O-Alkylated Ester (Direct Route) | The carboxylate is competing with the indole nitrogen for the alkylating agent. | Protect the carboxylic acid as an ester before N-alkylation. Alternatively, explore phase-transfer catalysis conditions which can favor N-alkylation. |
| C3-Alkylated Product | Incomplete deprotonation of the indole nitrogen, allowing the neutral indole to react at the more nucleophilic C3 position. | Use a stronger base or allow more time for deprotonation. Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[10][11] |
| Dialkylated Product | Both the nitrogen and the C3 position are alkylated. | Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent. Add the alkylating agent dropwise to the reaction mixture.[2] |
| Decarboxylated Product | The reaction conditions (strong base, high temperature) are causing the loss of CO₂.[1] | Use milder bases (e.g., K₂CO₃, Cs₂CO₃) and lower reaction temperatures. The protection strategy is highly recommended to avoid this. |
Problem 3: Difficulties with Ester Hydrolysis (Deprotection)
Possible Causes & Solutions
| Issue | Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | The N-alkylated indole-2-carboxylate is sterically hindered, making the ester resistant to hydrolysis. | Use more forcing conditions, such as higher concentrations of base (e.g., NaOH, KOH), higher temperatures, or longer reaction times. Consider using a mixture of solvents like THF/water or dioxane/water to improve solubility. A non-aqueous saponification using NaOH in MeOH/CH₂Cl₂ has been reported to be effective for hindered esters.[12] |
| Side Reactions During Hydrolysis | The desired N-alkylated indole-2-carboxylic acid is sensitive to the harsh basic conditions of hydrolysis. | Use milder hydrolysis conditions if possible, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature. Carefully monitor the reaction to avoid prolonged exposure to the base. |
Data Presentation
Table 1: Comparison of Bases and Solvents for N-Alkylation of Indole Esters
| Indole Substrate | Base (Equivalents) | Solvent | Alkylating Agent | Temperature | Yield (%) | Notes |
| Ethyl Indole-2-carboxylate | aq. KOH (3.0) | Acetone | Allyl bromide | 20 °C | Excellent | Can proceed to the acid with more KOH and heat.[13] |
| Ethyl Indole-2-carboxylate | aq. KOH (3.0) | Acetone | Benzyl bromide | 20 °C | Excellent | [13] |
| Methyl Indole-2-carboxylate | Cs₂CO₃ | CH₂Cl₂ | (E)-1,3-diphenylallyl acetate | 40 °C | 99 | Palladium-catalyzed reaction.[14] |
| Indole | NaH (1.1) | DMF | Alkyl halide | 0 °C to RT | Good to Excellent | General condition, applicable to indole esters.[2] |
| Indole | K₂CO₃ (2.0) | DMF | Alkyl halide | 23-90 °C | 61-92 | General condition, applicable to indole esters.[15] |
Experimental Protocols
Protocol 1: N-Alkylation of Ethyl Indole-2-carboxylate followed by Hydrolysis
Step A: N-Alkylation of Ethyl Indole-2-carboxylate
-
To a solution of ethyl indole-2-carboxylate (1.0 eq.) in anhydrous DMF (0.2-0.5 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.05-1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.[1]
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-alkylated ethyl indole-2-carboxylate by flash column chromatography on silica gel.
Step B: Hydrolysis of N-Alkylated Ethyl Indole-2-carboxylate
-
Dissolve the purified N-alkylated ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (LiOH, 3-5 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexanes or ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.
-
Collect the precipitated N-alkylated indole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract it with an organic solvent (e.g., ethyl acetate).
Mandatory Visualizations
Caption: Recommended workflow for N-alkylation of indole-2-carboxylic acids.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for common side products.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 标题:N-Alkylation of indole ring using Mitsunobu reaction【化源网】 [chemsrc.com]
- 6. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-4-fluoro-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-chloro-4-fluoro-1H-indole-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV NNRTI candidates. The synthesis is a five-step process starting from 4-chloro-3-fluoroaniline.[1][2][3]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the iodination step and formation of a major side product. | Elevated reaction temperature during the iodination of Boc-protected 4-chloro-3-fluoroaniline. This can lead to the formation of 6-chloro-7-iodo-2(3H)-benzoxazolone as a significant side product.[1][2][3] | Carefully control the reaction temperature during the iodination step. It has been found that elevated temperatures are a major contributor to the formation of the benzoxazolone side product. Maintaining a lower, controlled temperature will minimize or eliminate its formation.[2][3] |
| Difficulty in purifying intermediates. | The formation of regioisomers or other impurities that are difficult to separate by standard crystallization. | The described five-step synthesis was developed to avoid the generation of regioisomeric products and to yield intermediates that are easily crystallized.[1][3] If purification issues arise, ensure the starting materials are pure and the reaction conditions, particularly temperature, are strictly followed. |
| Low overall yield for the five-step synthesis. | Suboptimal conditions in any of the five steps: Boc protection, iodination, Boc deprotection, cyclization, or esterification. | Review and optimize each step of the protocol. The reported overall yield for this robust synthesis is 56%.[1][2][3] Key areas to focus on are the temperature control in the iodination step and ensuring complete reactions in the protection, deprotection, and cyclization stages. |
| Handling of potentially hazardous reagents. | Traditional indole syntheses can involve hazardous reagents such as diazonium and azido species.[1][3] | The recommended protocol has the advantage of avoiding these potentially hazardous materials, making the process safer for scaling up.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 5-chloro-4-fluoro-1H-indole-2-carboxylate?
A1: The recommended and commercially available starting material is 4-chloro-3-fluoroaniline.[1][3]
Q2: What are the key steps in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate?
A2: The synthesis involves five main steps:
-
Boc protection of 4-chloro-3-fluoroaniline.
-
Regioselective iodination at the C-2 position.
-
Facile Boc deprotection to yield the ortho-iodoaniline.
-
Cyclization of the o-iodoaniline to form 5-chloro-4-fluoro-1H-indole-2-carboxylic acid.
-
Esterification to produce the final product, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate.[1][2][3]
Q3: I am observing a significant side product in my iodination step. What is it and how can I avoid it?
A3: A common side product identified during the scale-up of the iodination step is 6-chloro-7-iodo-2(3H)-benzoxazolone.[1][2][3] Its formation is primarily caused by elevated reaction temperatures. To avoid this, it is crucial to maintain a controlled, lower temperature during the iodination reaction.[2][3]
Q4: What is the expected overall yield for this synthetic route?
A4: This robust, five-step synthesis has been reported to have an overall yield of 56%.[1][2][3] This represents a significant improvement over previous methods.[1]
Q5: Does this synthesis require chromatographic purification of the intermediates?
A5: One of the advantages of this synthetic approach is that all intermediates are easily crystallized, thus avoiding the need for chromatographic isolations.[1][3]
Q6: Are there any particularly hazardous reagents I should be aware of with this protocol?
A6: This synthesis was specifically designed to avoid the use of potentially hazardous diazonium and azido species that are sometimes used in other indole synthesis methodologies.[1][3]
Experimental Protocol: Synthesis of this compound
This protocol details the cyclization step to form the indole-2-carboxylic acid from the ortho-iodoaniline intermediate.
Materials:
-
4-Chloro-3-fluoro-2-iodoaniline
-
Anhydrous Dimethylformamide (DMF)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Pyruvic acid
-
Aqueous HCl
Procedure:
-
Dissolve 4-chloro-3-fluoro-2-iodoaniline (74.5 g, 0.275 mol) in anhydrous DMF (575 mL) at 20-25 °C.[2]
-
Add DABCO (97.4 g, 0.851 mol) in one portion. The temperature may drop to around 15 °C.[2]
-
Stir the mixture for 20 minutes to ensure complete dissolution.[2]
-
Vigorously degas the solution with a stream of argon for 10 minutes.[2]
-
Add pyruvic acid (58.50 mL, 0.824 mol) over 10 minutes. An exotherm may be observed, with the temperature rising to approximately 36 °C.[2]
-
Heat the reaction mixture to 100-105 °C for 3 hours.[2]
-
Cool the mixture and stir at 20-25 °C for 15 hours.[2]
-
Cool the reaction to 0-5 °C and add aqueous HCl (1.15 N, 575 mL, followed by 0.115 N, 280 mL) while keeping the temperature below 10 °C, until a pH of 3.5 is reached.[2]
-
A tan solid will precipitate. Stir the resulting slurry for an additional 30 minutes at 5 °C.[2]
-
Filter the solids under vacuum and wash with cold water (3 x 200 mL).[2]
-
Dry the solid at 40 °C under vacuum for 36 hours to obtain this compound.[2]
Quantitative Data Summary
| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Cyclization | This compound | 4-Chloro-3-fluoro-2-iodoaniline | DABCO, Pyruvic Acid | DMF | 100-105 °C | 3 h | 95% |
Visualizations
Experimental Workflow for the Synthesis of Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Caption: Workflow for the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for a diverse array of biologically active compounds. This guide provides a comparative analysis of the biological activities of various analogs of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, offering insights into their potential as therapeutic agents. The information presented is curated from preclinical studies and is intended to support further research and development efforts in this area.
I. Overview of Biological Activities
Analogs of this compound have demonstrated a wide spectrum of biological activities, targeting key proteins and pathways implicated in various diseases. The primary activities investigated for this class of compounds include:
-
Antiviral Activity: Inhibition of HIV-1 integrase.
-
Anticancer Activity: Inhibition of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.
-
Metabolic Disease Modulation: Partial agonism of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
-
Neuroprotection: Antagonism of the NMDA receptor at the glycine site.
-
Immunomodulation: Dual inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).
-
Antiparasitic Activity: Inhibition of Trypanosoma cruzi.
-
Antidiabetic Activity: Inhibition of α-glucosidase.
This guide will delve into the quantitative data and experimental methodologies for some of the most prominent activities.
II. Comparative Biological Data
The following tables summarize the in vitro activities of various indole-2-carboxylic acid analogs against different biological targets.
Table 1: HIV-1 Integrase Strand Transfer Inhibition
| Compound | Modifications on Indole-2-carboxylic acid Scaffold | IC50 (µM) | Reference |
| 1 | Unsubstituted | 32.37 | [1] |
| 17a | C6-halogenated benzene ring | 3.11 | [1][2] |
| 16h | Esterified carboxyl group | 8.68 | [1] |
| 16i | Esterified carboxyl group | 14.65 | [1] |
| 16j | Esterified carboxyl group | 9.67 | [1] |
| 17b | C6-(2,4-difluorophenyl)amino, C3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | Not specified, significant enhancement | [3] |
| 20a | C6-((3-fluoro-4-methoxyphenyl)amino), C3-(((2-fluorobenzyl)oxy)methyl) | 0.13 | [3][4] |
Table 2: Antiproliferative and Kinase Inhibitory Activity
| Compound | Target Cell Line/Enzyme | GI50 (nM) | IC50 (nM) | Reference |
| 3a-e | Various Cancer Cell Lines | 29 - 78 | [5][6] | |
| 4a-c | Various Cancer Cell Lines | Less potent than 3a-e | [5][6] | |
| 5a-c | Various Cancer Cell Lines | Less potent than 3a-e | [5][6] | |
| 3e | EGFR | 68 | [5][6] | |
| Erlotinib (Reference) | EGFR | 80 | [5][6] | |
| IVc | EGFR | 120 | [5] |
Table 3: IDO1/TDO Dual Inhibition
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
| 9o-1 | 1.17 | 1.55 | [7] |
| 9p-O | Double-digit nanomolar | Double-digit nanomolar | [7] |
Table 4: α-Glucosidase Inhibition
| Compound | Modifications | IC50 (µM) | Reference |
| 3d | 5-fluoro-2-oxindole derivative | 49.89 ± 1.16 | [8][9] |
| 3f | 5-fluoro-2-oxindole derivative | 35.83 ± 0.98 | [8][9] |
| 3i | 5-fluoro-2-oxindole derivative | 56.87 ± 0.42 | [8][9] |
| Acarbose (Reference) | 569.43 ± 43.72 | [8] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays.
HIV-1 Integrase Strand Transfer Assay
This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reagents: Recombinant HIV-1 integrase, donor DNA (vDNA), target DNA (tDNA), and assay buffer.
-
Procedure:
-
The test compound is pre-incubated with the HIV-1 integrase enzyme.
-
The donor DNA is added to the mixture to allow for the formation of the integrase-vDNA complex.
-
The reaction is initiated by the addition of the target DNA.
-
The reaction mixture is incubated to allow for the strand transfer to occur.
-
The reaction is stopped, and the products are analyzed, typically by gel electrophoresis or a fluorescence-based method, to quantify the extent of inhibition.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from a dose-response curve.
EGFR Kinase Assay
This assay measures the inhibition of the phosphorylation activity of the Epidermal Growth Factor Receptor (EGFR).
-
Reagents: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, and a kinase assay buffer.
-
Procedure:
-
The test compound is incubated with the EGFR kinase enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The mixture is incubated at an optimal temperature to allow for phosphorylation of the substrate.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
IV. Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly aid in their understanding.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Caption: EGFR/BRAF Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow for Indole Analogs.
V. Structure-Activity Relationship (SAR) Insights
The collected data provides preliminary insights into the structure-activity relationships of these indole-2-carboxylic acid analogs:
-
HIV-1 Integrase Inhibitors: The presence of a free carboxylic acid at the 2-position appears crucial for activity, as esterified derivatives show reduced potency.[1] The introduction of a halogenated benzene ring at the C6 position significantly enhances inhibitory activity.[1][2] Further modifications at the C3 and C6 positions can lead to highly potent inhibitors.[3]
-
Anticancer Agents: For antiproliferative activity, modifications at the 3-position of the indole ring with substituted phenethylamino groups have yielded potent EGFR inhibitors.[5] The specific substitution pattern on the phenethyl moiety influences the activity.
-
α-Glucosidase Inhibitors: Derivatives of 5-fluoro-2-oxindole have shown significantly better inhibitory activity than the reference compound acarbose, indicating the potential of this scaffold for developing new antidiabetic agents.[8]
VI. Conclusion
The indole-2-carboxylic acid framework, particularly with substitutions at the 5- and 4-positions, represents a versatile starting point for the design of novel therapeutic agents. The analogs discussed in this guide exhibit a remarkable range of biological activities, from antiviral and anticancer to metabolic and neuroprotective effects. The provided data and experimental outlines serve as a valuable resource for researchers in the field, facilitating the advancement of these promising compounds through the drug discovery pipeline. Further investigation into the in vivo efficacy, pharmacokinetic profiles, and safety of these analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid and its derivatives. By presenting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this document aims to facilitate the identification, characterization, and quality control of this important class of heterocyclic compounds, which are valuable intermediates in medicinal chemistry.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 | H-6 | H-7 | NH | Other Signals | Solvent |
| This compound | ~7.2-7.3 (s) | ~7.1-7.2 (dd) | ~7.4-7.5 (d) | ~11.0-12.0 (br s) | - | DMSO-d₆ |
| Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | 7.21 (s) | 7.15 (dd, J=8.8, 4.4 Hz) | 7.40 (t, J=8.8 Hz) | 9.15 (br s) | 4.35 (q, J=7.1 Hz, 2H, OCH₂), 1.33 (t, J=7.1 Hz, 3H, CH₃) | CDCl₃ |
| 5-Chloro-4-fluoro-1H-indole-2-carboxamide | ~7.1-7.2 (s) | ~7.0-7.1 (dd) | ~7.3-7.4 (d) | ~10.5-11.5 (br s) | ~7.5 & ~7.8 (br s, CONH₂) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | Other Signals | Solvent |
| This compound | ~130 | ~105 | ~125 | ~155 (d, ¹JCF) | ~118 (d, ²JCF) | ~122 | ~115 | ~135 | ~163 | - | DMSO-d₆ |
| Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | 129.8 | 104.5 | 124.7 | 154.5 (d, ¹JCF=245 Hz) | 117.5 (d, ²JCF=19 Hz) | 121.8 | 114.2 | 134.6 | 161.2 | 61.5 (OCH₂), 14.3 (CH₃) | CDCl₃ |
| 5-Chloro-4-fluoro-1H-indole-2-carboxamide | ~131 | ~103 | ~126 | ~154 (d, ¹JCF) | ~119 (d, ²JCF) | ~121 | ~116 | ~136 | ~165 | - | DMSO-d₆ |
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm)
| Compound | Chemical Shift | Solvent |
| 5-Chloro-4-fluoro-1H-indole | -112.4 (t, J = 6.9 Hz)[1] | Not specified |
| Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | ~ -110 to -115 | CDCl₃ |
| 5-Chloro-4-fluoro-1H-indole-2-carboxamide | ~ -110 to -115 | DMSO-d₆ |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Ionization Method |
| This compound | 213/215 (Cl isotope pattern) | 195/197 ([M-H₂O]⁺), 168/170 ([M-COOH]⁺) | ESI(-) |
| Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | 241/243 | 196/198 ([M-OC₂H₅]⁺), 168/170 ([M-COOC₂H₅]⁺) | ESI(+) |
| 5-Chloro-4-fluoro-1H-indole-2-carboxamide | 212/214 | 195/197 ([M-NH₃]⁺), 168/170 ([M-CONH₂]⁺) | ESI(+) |
Experimental Protocols
NMR Spectroscopy
A sample of the indole derivative (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.6 mL) and transferred to a 5 mm NMR tube.
-
¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm; CDCl₃ at δ 7.26 ppm).
-
¹³C NMR: Spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz) using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm; CDCl₃ at δ 77.16 ppm).
-
¹⁹F NMR: Spectra can be acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ 0 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method for accurate mass determination and confirmation of the elemental composition of these derivatives.
-
Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. This stock solution is then further diluted with the mobile phase (e.g., a mixture of water and methanol or acetonitrile with 0.1% formic acid for positive ion mode, or a corresponding basic modifier for negative ion mode) to a final concentration of 1-10 µg/mL.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or via direct infusion.
-
Data Acquisition: For ESI, the ionization mode (positive or negative) is chosen based on the acidic or basic nature of the analyte. The carboxylic acid is best analyzed in negative ion mode ([M-H]⁻), while the ester and amide derivatives are typically analyzed in positive ion mode ([M+H]⁺). Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-500). Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical approach to interpreting the resulting data.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-4-fluoro-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. Its derivatives have shown promise in a range of applications, including as antiviral, anticancer, and neuromodulatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel drug candidates.
Core Structure and Biological Significance
The indole-2-carboxylic acid core is a versatile pharmacophore. The introduction of halogen substituents, such as chlorine and fluorine at the 5- and 4-positions respectively, significantly influences the electronic properties and lipophilicity of the molecule. This, in turn, can enhance binding affinity to target proteins and improve pharmacokinetic profiles.
Derivatives of this scaffold have been investigated as:
-
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1][2]
-
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[3][4][5]
-
Inhibitors of EGFR and BRAF pathways in cancer[8]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibitors[9]
The following sections detail the SAR of these derivatives against different biological targets.
As HIV-1 Inhibitors
This compound derivatives have been explored as potent inhibitors of HIV-1. The primary targets within this context are the reverse transcriptase and integrase enzymes.
Comparative Inhibitory Activity
| Compound/Derivative | Target | Activity (IC50/EC50) | Cell Line | Reference |
| Indolyl aryl sulfone with 5-chloro-4-fluoro indole ring | HIV-1 WT Reverse Transcriptase | Potent Inhibition | - | [1] |
| Compound 9 (an indolyl aryl sulfone) | HIV-1 | Sub-nanomolar | MT-4, C8166 | [1] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 µM | - | [3][4] |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 µM | - | [5] |
Key SAR Insights for HIV-1 Integrase Inhibition:
-
The indole nucleus and the C2-carboxylic acid group are crucial for chelating with two Mg²⁺ ions in the active site of the integrase enzyme.[3][4][5]
-
Introduction of a halogenated phenyl group at the C6 position of the indole scaffold can enhance π-π stacking interactions with viral DNA.[3][4]
-
Modifications at the C3 position with a bulky, hydrophobic group that extends into a hydrophobic cavity near the active site can significantly improve inhibitory activity.[5] For instance, derivative 20a with a long branch at C3 showed a marked increase in potency.[5]
Signaling Pathway of HIV-1 Integrase Inhibition
The following diagram illustrates the mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
As Cannabinoid Receptor 1 (CB1) Allosteric Modulators
Derivatives of 5-chloro-1H-indole-2-carboxamide have been identified as negative allosteric modulators of the CB1 receptor.
Comparative Modulatory Activity
| Compound | C3-Substituent | C5-Substituent | Phenyl Ring Substituent | Activity (IC50) | Reference |
| 1 (ORG27569) | Ethyl | Chloro | 4-(piperidin-1-yl)phenethyl | ~790 nM | [6][7] |
| 45 | Ethyl | Chloro | 4-(diethylamino)phenethyl | 79 nM | [7] |
| Analogues | Short alkyl chains | Chloro or Fluoro | 4-(diethylamino)phenyl | Enhanced potency | [7] |
Key SAR Insights for CB1 Receptor Modulation:
-
A chloro or fluoro group at the C5 position of the indole ring enhances the modulatory potency.[7]
-
Short alkyl groups at the C3 position are favorable for activity.[7]
-
A diethylamino group at the 4-position of the phenethyl ring attached to the carboxamide nitrogen leads to a significant increase in potency compared to a piperidin-1-yl group.[7]
-
The carboxamide functionality is essential for activity.[7]
Experimental Workflow for Synthesis
The general synthetic route to 5-chloro-3-ethyl-1H-indole-2-carboxamides is outlined below.
Caption: General synthetic workflow for 5-chloro-1H-indole-2-carboxamide derivatives.
As Anticancer Agents
Recent studies have highlighted the potential of 5-chloro-indole-2-carboxylate derivatives as inhibitors of mutant EGFR and BRAF pathways, which are implicated in various cancers.[8]
Comparative Antiproliferative Activity
| Compound | R-group on phenethylamino at C3 | Target Cell Line | Activity (GI50/IC50) | Reference |
| 3b | p-pyrrolidin-1-yl | LOX-IMVI (Melanoma) | IC50 = 1.12 µM | [8] |
| 3e | m-piperidin-1-yl | EGFR | IC50 = 68 nM | [8] |
| 3e | m-piperidin-1-yl | LOX-IMVI (Melanoma) | IC50 = 0.96 µM | [8] |
| Erlotinib (Reference) | - | EGFR | IC50 = 80 nM | [8] |
| Vemurafenib (Reference) | - | BRAFV600E | - | [8] |
Key SAR Insights for Anticancer Activity:
-
The 5-chloro-indole-2-carboxylate scaffold is a viable starting point for developing potent inhibitors of EGFRT790M and BRAFV600E.[8]
-
The nature and position of the substituent on the phenethylamino side chain at C3 significantly impact activity. The m-piperidin-1-yl derivative (3e ) was found to be more potent than the reference drug erlotinib against EGFR.[8]
-
These compounds demonstrated selectivity for the mutant EGFRT790M protein over the wild-type.[8]
Experimental Protocols
General Synthesis of Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
A robust, five-step synthesis has been described that avoids hazardous reagents and chromatographic purification.[2]
-
Boc Protection: Commercially available 4-chloro-3-fluoroaniline is protected with a Boc group.
-
Iodination: Regioselective iodination occurs at the C-2 position.
-
Boc Deprotection: The Boc group is removed.
-
Cyclization: The resulting o-iodoaniline undergoes cyclization to form 5-chloro-4-fluoro-indole-2-carboxylic acid.
-
Esterification: The carboxylic acid is esterified to yield the final product, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate.[2]
This method resulted in a 56% overall yield and was scalable.[2]
HIV-1 Integrase Strand Transfer Assay
The inhibitory activity of the compounds against HIV-1 integrase is evaluated using an in vitro strand-transfer assay.
-
Reaction Mixture: The reaction is typically performed in a buffer containing MgCl₂, DTT, and the purified integrase enzyme.
-
Incubation: The enzyme is pre-incubated with the test compound at a specific temperature.
-
Initiation: The reaction is initiated by the addition of a donor DNA substrate (vDNA) and a target DNA substrate.
-
Quenching: The reaction is stopped after a set time.
-
Detection: The amount of strand transfer product is quantified, often using an ELISA-based method or gel electrophoresis. The IC₅₀ value is then determined from the dose-response curve.
Cell Viability and Antiproliferative Assays
The effect of compounds on cancer cell proliferation is commonly assessed using assays like the MTT or SRB assay.
-
Cell Seeding: Cancer cells (e.g., LOX-IMVI) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Staining: After treatment, the cells are fixed and stained with a dye that binds to cellular proteins (e.g., sulforhodamine B for the SRB assay).
-
Measurement: The absorbance is measured using a plate reader, which is proportional to the number of viable cells.
-
Analysis: The GI₅₀ or IC₅₀ value, the concentration required to inhibit cell growth by 50%, is calculated.
Conclusion
The this compound framework is a highly adaptable and promising scaffold for the development of novel therapeutics. The structure-activity relationships discussed in this guide highlight critical insights for designing potent and selective inhibitors for various biological targets. Specifically, modifications at the C2, C3, and C5/C6 positions of the indole ring are key to modulating activity and specificity. Further exploration of this chemical space is warranted to develop next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Indole-2-Carboxylic Acids: A Comparative Analysis of HIV Inhibition
For Immediate Release
A comparative analysis of halogenated indole-2-carboxylic acid derivatives reveals their potential as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication. This guide provides an objective comparison of the performance of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of HIV therapeutics.
Mechanism of Action: Targeting HIV-1 Integrase
Halogenated indole-2-carboxylic acids exert their anti-HIV activity by targeting the strand transfer step catalyzed by HIV-1 integrase. The core mechanism involves the chelation of two essential magnesium ions (Mg2+) within the enzyme's active site. This action is facilitated by the carboxyl group on the indole ring, effectively blocking the integration of viral DNA into the host cell's genome and halting the viral life cycle.[1] The introduction of halogenated benzene rings and other substituents on the indole core has been shown to significantly enhance the inhibitory activity of these compounds.
Caption: Mechanism of HIV-1 integrase inhibition by halogenated indole-2-carboxylic acids.
Comparative Efficacy of Halogenated Indole-2-Carboxylic Acid Derivatives
The following table summarizes the in vitro anti-HIV-1 integrase activity (IC50) and cytotoxicity (CC50) of selected halogenated indole-2-carboxylic acid derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the integrase activity, while the CC50 value indicates the concentration that causes a 50% reduction in cell viability. A lower IC50 value signifies higher potency, and a higher CC50 value indicates lower cytotoxicity.
| Compound ID | Substitution Pattern | HIV-1 Integrase IC50 (µM) | Cytotoxicity CC50 (µM) |
| 17a | C6-halogenated benzene ring | 3.11 | > 29 |
| 20a | C3 long branch | 0.13 | > 80 |
Data sourced from studies on novel indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors.[1]
Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay
This assay quantifies the ability of a compound to inhibit the strand transfer reaction of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Donor DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target DNA (digoxigenin-labeled oligonucleotide)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase)
-
Substrate for the reporter enzyme
-
Assay buffer and wash solutions
Procedure:
-
Streptavidin-coated microplates are coated with the biotin-labeled donor DNA.
-
Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
The test compound (halogenated indole-2-carboxylic acid derivative) at various concentrations is added to the wells.
-
The digoxigenin-labeled target DNA is added to initiate the strand transfer reaction.
-
After incubation, the plates are washed to remove unbound reagents.
-
An anti-digoxigenin antibody-enzyme conjugate is added to detect the integrated target DNA.
-
A substrate is added, and the resulting signal (e.g., colorimetric or fluorescent) is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
MTT Cytotoxicity Assay
This colorimetric assay assesses the viability of cells in the presence of the test compounds.
Materials:
-
MT-4 human T-cell line
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
MT-4 cells are seeded into 96-well plates at a predetermined density.
-
Serial dilutions of the test compounds are added to the wells. Control wells with cells only (no compound) and medium only (no cells) are included.
-
The plates are incubated for a period that allows for the assessment of cytotoxicity (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
The CC50 value is determined by calculating the compound concentration that reduces the absorbance by 50% compared to the untreated cell control.
Caption: Workflow for in vitro evaluation of halogenated indole-2-carboxylic acids.
References
Unveiling the Anti-Proliferative Potential of 5-Chloro-indole-2-carboxylate Derivatives: A Comparative Analysis
A deep dive into the anti-proliferative capabilities of novel 5-Chloro-indole-2-carboxylate derivatives reveals their significant potential in cancer therapy. This guide offers a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Recent studies have highlighted a new series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives as potent inhibitors of mutant EGFR/BRAF pathways, which are often over-activated in various malignancies.[1][2][3][4] These compounds have demonstrated significant anti-proliferative activity against several human cancer cell lines, with some derivatives showing greater potency than the established EGFR inhibitor, erlotinib.[1][2][3]
Comparative Anti-Proliferative Activity
A series of newly synthesized 5-chloro-indole-2-carboxylate derivatives, specifically compounds 3a–e , exhibited the most potent anti-proliferative effects compared to related pyrrolo[3,4-b]indol-3-ones (5a–c ) and carboxylic acid derivatives (4a–c ).[1] The growth inhibitory (GI₅₀) values for these compounds were in the nanomolar range, indicating strong cytotoxic activity against the tested cancer cell lines.
Notably, compound 3e (R = m-piperidin-1-yl) emerged as the most potent derivative with a mean GI₅₀ of 29 nM, surpassing the reference drug erlotinib (GI₅₀ = 33 nM).[1] Another derivative, compound 3b , was found to be more effective than erlotinib against the MCF-7 breast cancer cell line, with an IC₅₀ value of 32 nM compared to erlotinib's 40 nM.[1] The unsubstituted derivative 3a also showed strong activity, with a mean GI₅₀ of 35 nM.[1] The data suggests that the presence of the ethyl group at the second position of the indole nucleus is crucial for the observed anti-proliferative action.[1]
The following table summarizes the comparative GI₅₀ values of the most potent 5-chloro-indole-2-carboxylate derivatives against a panel of human cancer cell lines.
| Compound | Mean GI₅₀ (nM) | Panc-1 (Pancreatic) GI₅₀ (nM) | MCF-7 (Breast) GI₅₀ (nM) | A-549 (Lung) GI₅₀ (nM) |
| 3e | 29 | >50 | 32 | 35 |
| 3b | 31 | 35 | 32 | 38 |
| 3a | 35 | 42 | 40 | 45 |
| 3d | 38 | 45 | 42 | 48 |
| Erlotinib (Reference) | 33 | 40 | 40 | 33 |
Mechanism of Action: Targeting Key Signaling Pathways
The anti-proliferative activity of these 5-chloro-indole-2-carboxylate derivatives is attributed to their ability to inhibit key kinases in cancer cell signaling, particularly the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase.[2][3][4][5] Mutations in these pathways are critical drivers in the development and progression of several cancers.[1]
The most potent derivatives were found to be effective inhibitors of both wild-type and mutant EGFR.[6] For instance, compound 3e demonstrated an IC₅₀ value of 68 nM against EGFR, making it 1.2-fold more potent than erlotinib (IC₅₀ = 80 nM).[2][3][4] Furthermore, compounds 3b and 3e exhibited an 8-fold selectivity for the EGFRT790M mutant protein over the wild-type, a crucial feature for overcoming drug resistance.[4] These compounds also showed significant inhibitory activity against the BRAFV600E mutant.[3][4]
The inhibition of these pathways ultimately leads to the induction of apoptosis, or programmed cell death.[5] Studies have shown that effective indole derivatives can trigger apoptosis through the activation of caspases, such as caspase-3 and caspase-8, and by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6][7]
Figure 1. Simplified EGFR/BRAF signaling pathway and the inhibitory action of 5-Chloro-indole-2-carboxylate derivatives.
Experimental Protocols
The evaluation of the anti-proliferative activity of these compounds involved standard and well-established methodologies in cancer research.
Cell Viability Assay
The anti-proliferative activity was determined using a cell viability assay, likely the MTT or a similar colorimetric assay.
-
Cell Lines: A panel of human cancer cell lines was used, including Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung). Normal human cell lines were also used to assess cytotoxicity.[1]
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
Data Analysis: The concentration of the compound that causes a 50% inhibition of cell growth (GI₅₀) was calculated from dose-response curves. The results were compared to a reference drug, such as erlotinib or doxorubicin.[1][7]
Kinase Inhibition Assays
The inhibitory activity against specific kinases was evaluated using in vitro kinase assays.
-
Enzymes: Recombinant human EGFR (wild-type and mutant forms like T790M) and BRAF (V600E mutant) kinases were used.
-
Procedure: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor compounds. The amount of phosphorylation is typically quantified using methods like ELISA or radiometric assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Apoptosis Assays
To confirm the mechanism of cell death, various apoptosis assays were conducted.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, was measured to confirm the induction of the apoptotic cascade.[6]
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cytochrome c, were analyzed to elucidate the apoptotic pathway involved.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways (2023) | Lamya H. Al-Wahaibi | 12 Citations [scispace.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid: HPLC vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of the synthetic intermediate, 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate analytical methodology for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolving power and sensitivity in separating a target compound from its impurities. A reverse-phase HPLC method is typically employed for the analysis of indole derivatives.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is utilized.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for the separation of halogenated indole carboxylic acids.
-
Mobile Phase: A gradient elution using a two-solvent system is optimal.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at 280 nm. Indole rings typically exhibit strong absorbance in this region.
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful tool for purity determination, it is often complemented by other analytical techniques to provide a more complete purity profile. Here, we compare HPLC with quantitative Nuclear Magnetic Resonance (qNMR) and briefly discuss the role of Mass Spectrometry (MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Physical separation based on polarity. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantification of known and unknown impurities. | Absolute quantification and structural confirmation. | Identification of impurities. |
| Purity Calculation | Relative peak area percentage. | Absolute molar quantity against a certified internal standard. | Not a primary quantification tool for purity. |
| Reference Standard | Requires a reference standard of the main compound for assay; impurities are often reported as area percent. | Does not require a reference standard of the analyte for purity determination[3]. | - |
| Sensitivity | High (ppm to ppb levels). | Moderate (~0.1% for routine analysis). | Very high (ppb to ppt levels). |
| Sample Throughput | High. | Lower, due to longer experiment times for high accuracy. | High, especially when coupled with HPLC. |
| Information Provided | Retention time and UV spectrum. | Unambiguous structural information and stoichiometry. | Molecular weight and fragmentation patterns. |
| Destructive | Yes. | No, the sample can be recovered. | Yes. |
Quantitative NMR (qNMR) Spectroscopy
qNMR provides an alternative and complementary approach to purity assessment. It is a primary analytical method that allows for the direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself[3][4]. For a fluorinated and chlorinated compound like this compound, both ¹H and ¹⁹F NMR can be utilized.
Experimental Protocol: ¹⁹F qNMR
The presence of a fluorine atom in the molecule makes ¹⁹F qNMR a particularly powerful technique. The high sensitivity of the ¹⁹F nucleus and the typically low background in ¹⁹F NMR spectra allow for clear and accurate quantification[5][6].
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this carboxylic acid.
-
Internal Standard: A certified reference standard containing a known amount of a fluorine-containing compound with a simple, well-resolved ¹⁹F signal that does not overlap with the analyte signal (e.g., α,α,α-trifluorotoluene).
-
Pulse Sequence: A simple pulse-acquire sequence is used.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio (e.g., 64 or 128).
-
Data Processing: The spectra are processed with minimal baseline correction and the signals for the analyte and the internal standard are integrated.
Purity Calculation: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of fluorine atoms contributing to each signal.
Supporting Experimental Data
The following table presents hypothetical but realistic data for the purity assessment of a synthesized batch of this compound using the described methods.
| Analytical Method | Purity (%) | Major Impurity Detected | Comments |
| HPLC (Area %) | 99.2% | Unidentified peak at RRT 1.15 (0.5%) | High sensitivity allows for the detection of minor impurities. Identification of the unknown impurity would require further investigation, likely with HPLC-MS. |
| ¹H qNMR | 98.9% | Residual synthesis solvent (e.g., ethyl acetate) | Provides a highly accurate, absolute purity value. Can quantify non-UV active impurities like residual solvents that might be missed by HPLC-UV. |
| ¹⁹F qNMR | 99.1% | Isomeric impurity with a different fluorine chemical shift | Offers excellent accuracy and precision for fluorinated compounds with a clean baseline. |
Conclusion
Both HPLC and qNMR are indispensable techniques for the purity assessment of synthetic pharmaceutical intermediates like this compound.
-
HPLC is an excellent choice for routine quality control, offering high throughput and sensitivity for detecting and quantifying impurities. It is particularly effective for monitoring known impurities and detecting unknown ones.
-
qNMR , especially ¹⁹F qNMR for fluorinated compounds, provides a robust, non-destructive method for obtaining an absolute purity value without the need for an analyte-specific reference standard. It is also invaluable for structural confirmation and identifying non-chromophoric impurities.
For a comprehensive and robust purity assessment, a combination of these orthogonal techniques is highly recommended. HPLC can provide a detailed impurity profile, while qNMR confirms the identity and provides an accurate, absolute measure of the purity of the bulk material. Coupling HPLC with mass spectrometry (HPLC-MS) is the gold standard for the identification of unknown impurities detected during the chromatographic analysis.
References
- 1. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. acgpubs.org [acgpubs.org]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 5-Chloro-1H-indole-2-Carboxylic Acid Based Inhibitors Against Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by targeting activating mutations within the Epidermal Growth Factor Receptor (EGFR). However, the emergence of resistance mutations, notably the T790M "gatekeeper" mutation, continually drives the search for more potent and selective inhibitors. This guide provides a comparative analysis of a promising class of compounds—derivatives of 5-Chloro-1H-indole-2-carboxylic acid—and evaluates their efficacy against wild-type and mutant forms of EGFR, benchmarking them against established clinical inhibitors.
Introduction to EGFR and Resistance
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of its signaling pathways is a hallmark of various cancers.[3][4][5] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as erlotinib and gefitinib, have shown significant efficacy in patients with activating mutations (e.g., L858R, exon 19 deletions). However, their effectiveness is often limited by the development of acquired resistance, with the T790M mutation accounting for over 50% of cases.[6] This has spurred the development of third-generation inhibitors like osimertinib, which are designed to selectively target T790M mutant EGFR.[6][7]
The indole scaffold has emerged as a valuable pharmacophore in the design of novel kinase inhibitors.[8][9][10] Specifically, derivatives of 5-chloro-1H-indole-2-carboxylic acid have been synthesized and evaluated as potent inhibitors of both wild-type and, more importantly, drug-resistant mutant EGFR.[11][12][13]
Comparative Efficacy of Indole-Based Inhibitors
Recent studies have focused on synthesizing and testing various 5-chloro-indole-2-carboxamides and carboxylates. These compounds have demonstrated potent inhibitory activity against EGFR, with some showing selectivity for the T790M mutant comparable to or exceeding that of standard-of-care drugs.
Biochemical Inhibition of EGFR Kinase
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected 5-chloro-indole-2-carboxylic acid derivatives against wild-type EGFR (EGFRWT) and the resistant T790M mutant. These values provide a direct measure of the compounds' potency at the enzymatic level.
| Compound ID | Scaffold | R Group / Substitution | IC50 EGFRWT (nM) | IC50 EGFRT790M (nM) | Reference Compound | IC50 (nM) |
| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | p-(2-methylpyrrolidin-1-yl)phenethyl | - | 9.5 ± 2 | Osimertinib (T790M) | 8 ± 2 |
| 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | p-morpholinophenethyl | - | 11.9 ± 3 | Osimertinib (T790M) | 8 ± 2 |
| 5d | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | p-piperidin-1-ylphenethyl | 68 ± 5 | - | Erlotinib (WT) | 80 ± 5 |
| 3e | 5-chloro-indole-2-carboxylate | m-piperidin-1-yl | 68 | - | Erlotinib (WT) | 80 |
| IVc | 5-chloro-3-hydroxymethyl-indole-2-carboxamide | 4-morpholin-4-yl | 120 | - | - | - |
| 5j | 5-substituted-3-ethylindole-2-carboxamide | R=CH3, R1=morpholin-4-yl | 85 ± 5 | - | Erlotinib (WT) | 80 ± 5 |
Data compiled from multiple sources.[7][11][13][14][15]
Notably, compounds 5f and 5g show exceptional potency against the EGFRT790M mutant, with IC50 values nearly equivalent to the third-generation inhibitor osimertinib.[13] This highlights their potential to overcome acquired resistance. Furthermore, compound 3e demonstrated a 1.2-fold greater potency against EGFRWT than the reference drug erlotinib.[7][15]
Anti-proliferative Activity in Cancer Cell Lines
The ultimate measure of an inhibitor's potential is its ability to halt the growth of cancer cells. The table below presents the mean half-maximal growth inhibition (GI50) values for several indole derivatives across a panel of human cancer cell lines.
| Compound ID | Scaffold | GI50 (nM) (Mean across cell lines) | Reference Compound | GI50 (nM) |
| 3e | 5-chloro-indole-2-carboxylate | 29 | Erlotinib | 33 |
| 5j | 5-substituted-3-ethylindole-2-carboxamide | 37 | Erlotinib | 33 |
| 5i | 5-substituted-3-ethylindole-2-carboxamide | 49 | Erlotinib | 33 |
| 5g | 5-substituted-3-ethylindole-2-carboxamide | 55 | Erlotinib | 33 |
Data compiled from multiple sources.[7][14]
These results show that several indole-2-carboxamide and carboxylate derivatives possess potent anti-proliferative activity, with GI50 values in the nanomolar range, comparable to or better than erlotinib.[7][14] This suggests that their enzymatic inhibition translates effectively into cellular efficacy.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the EGFR signaling cascade and a typical workflow for inhibitor testing.
Caption: EGFR signaling cascade and point of inhibition.
The diagram above illustrates the primary signaling pathways downstream of EGFR activation, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately drive cell proliferation and survival.[3][4] 5-Chloro-1H-indole-2-carboxylic acid-based inhibitors act by competing with ATP in the kinase domain of EGFR, thereby blocking these downstream signals.[16]
Caption: General experimental workflow for evaluating EGFR inhibitors.
This workflow outlines the multi-stage process for inhibitor evaluation, starting from chemical synthesis and progressing through in vitro enzymatic assays, cell-based functional assays, and finally to in vivo animal models to assess efficacy and pharmacokinetics.[17][18]
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel inhibitors. Below are summarized protocols for the key assays cited in the evaluation of 5-chloro-indole-2-carboxylic acid derivatives.
In Vitro EGFR Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of EGFR and the potency of inhibitors by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM) in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.[16]
-
Reconstitute recombinant human EGFR kinase (wild-type or mutant) and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[19][20]
-
-
Kinase Reaction :
-
In a 96-well or 384-well plate, add 2.5 µL of the diluted test inhibitor or DMSO vehicle (for control).[20]
-
Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer. Add 12.5 µL of this master mix to each well.[20]
-
Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.[16][20]
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for 60 minutes.[16][19]
-
-
ADP Detection (using ADP-Glo™ Assay as an example) :
-
Data Analysis :
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background (no enzyme control) from all readings.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[16]
-
Cell Viability / Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Cell Culture :
-
Culture human cancer cell lines expressing the target EGFR variant (e.g., NCI-H1975 for L858R/T790M, PC-9 for del19) in appropriate media and conditions.[21]
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment :
-
Treat the cells with serial dilutions of the indole-based inhibitor for a specified period, typically 72 hours. Include a vehicle-only control group.
-
-
MTT Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization :
-
Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Analysis :
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI50 value.[21]
-
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a lead compound in a living animal model.
-
Model Preparation :
-
Treatment Protocol :
-
Monitor tumor growth until tumors reach a palpable volume (e.g., 100-200 mm³).[18]
-
Randomize mice into groups: vehicle control, positive control (e.g., osimertinib), and one or more dose levels of the test compound.[18]
-
Administer the drug via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily).[18]
-
-
Efficacy Monitoring :
-
Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.[18]
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size.
-
-
Data Analysis :
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated EGFR).
-
Conclusion
Derivatives based on the 5-Chloro-1H-indole-2-carboxylic acid scaffold represent a highly promising avenue for the development of next-generation EGFR inhibitors. Several synthesized compounds demonstrate potent enzymatic inhibition and anti-proliferative activity, particularly against the clinically significant T790M resistance mutation.[13] The data indicates that specific substitutions on the indole core can yield compounds with efficacy comparable to FDA-approved third-generation inhibitors.[13] Further preclinical development, including comprehensive in vivo studies and safety profiling, is warranted to fully establish the therapeutic potential of these novel agents in combating EGFR-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. mdpi.com [mdpi.com]
A Head-to-Head Battle of Titans: Leimgruber-Batcho vs. Fischer Indole Synthesis for Fluorinated Indoles
For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of fluorinated indoles represents a critical endeavor. The strategic incorporation of fluorine atoms into the indole scaffold can dramatically enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Two of the most powerful and widely employed methods for constructing the indole core are the Leimgruber-Batcho and the Fischer indole syntheses. This guide provides a comprehensive, data-driven comparison of these two venerable methods, offering insights into their respective strengths and weaknesses in the context of preparing fluorinated indoles.
At a Glance: Leimgruber-Batcho vs. Fischer Indole Synthesis
| Feature | Leimgruber-Batcho Indole Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluenes | Substituted phenylhydrazines and a carbonyl compound (aldehyde or ketone) |
| Key Transformation | Reductive cyclization of a β-nitroenamine | Acid-catalyzed intramolecular cyclization of a phenylhydrazone |
| Reaction Conditions | Generally milder, often two steps | Can require harsh acidic conditions and elevated temperatures |
| Key Advantages | High yields, particularly for 2,3-unsubstituted indoles; milder reaction conditions.[1] | Broad substrate scope; direct approach.[1] |
| Key Disadvantages | Availability of substituted o-nitrotoluene precursors can be a limitation.[1] | Lower yields with electron-withdrawing groups (like fluorine); potential for regioisomer formation with unsymmetrical ketones; harsh conditions can lead to side reactions.[2] |
Comparative Performance in Fluorinated Indole Synthesis
The choice between the Leimgruber-Batcho and Fischer syntheses for preparing a specific fluorinated indole often hinges on the desired substitution pattern, the availability of starting materials, and the desired reaction scale. The following table summarizes available quantitative data for the synthesis of various monofluorinated indoles.
| Target Compound | Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) |
| 4-Fluoroindole | Leimgruber-Batcho | 2-Fluoro-6-nitrotoluene, DMF-DMA | 1. DMF, heat; 2. Reductive cyclization | Not specified |
| 4-Fluoroindole | Fischer | 4-Fluorophenylhydrazine, Aldehyde/Ketone | Acid catalysis, heat | Low yields are a frequent issue[3] |
| 5-Fluoroindole | Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene, DMF-DMA, Pyrrolidine | 1. 100-110°C, 3-4 h; 2. 10% Pd/C, H₂ (50-100 psi) or Hydrazine hydrate, 60-80°C, 4-6 h | 81%[1] |
| 5-Fluoroindole | Fischer | 4-Fluorophenylhydrazine, Carbonyl compound | Acid catalysis, heat | Not specified |
| 6-Fluoroindole | Leimgruber-Batcho | 4-Fluoro-2-nitrotoluene, DMF-DMA | 1. Reflux in DMF, 2-4 h; 2. Pd/C, H₂ | High[4] |
| 6-Fluoroindole | Fischer | 4-Fluorophenylhydrazine, Acetaldehyde equivalent | Acid catalysis (e.g., H₂SO₄, PPA, ZnCl₂), heat | Moderate to good[5] |
| 7-Fluoroindole | Leimgruber-Batcho | 2-Fluoro-6-nitrotoluene | Not specified in detail | Not specified |
| 7-Fluoroindole | Fischer | 2-Fluorophenylhydrazine | Not specified in detail | Not specified |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for the Leimgruber-Batcho and Fischer indole syntheses.
Detailed Experimental Protocols
Leimgruber-Batcho Synthesis of 5-Fluoroindole[1]
Step 1: Enamine Formation
-
To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).
-
Heat the mixture to 100-110 °C and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step or isolated by filtration if it crystallizes.
Step 2: Reductive Cyclization
-
Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene.
-
Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).
-
Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and carefully filter the catalyst under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoroindole.
-
Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid (Yield: 81%).
Fischer Indole Synthesis of 6-Fluoroindole[5]
Step 1: Synthesis of 4-Fluorophenylhydrazone
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add the desired ketone or aldehyde (e.g., acetone, 1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 3-5 drops).
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate out of the solution.
-
Isolate the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Indole Formation
-
To the isolated 4-fluorophenylhydrazone (1 equivalent), add a suitable acid catalyst. A variety of catalysts can be used, with polyphosphoric acid (PPA) often providing good yields.
-
Heat the reaction mixture to the appropriate temperature (typically between 80°C and 150°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoroindole. Typical yields range from 75-90% depending on the specific catalyst and conditions used.
Conclusion
Both the Leimgruber-Batcho and Fischer indole syntheses are powerful tools for the preparation of fluorinated indoles. The Leimgruber-Batcho synthesis often offers a milder and higher-yielding route, particularly for 2,3-unsubstituted indoles, provided the necessary o-nitrotoluene starting materials are accessible. The Fischer indole synthesis, while a more direct approach with a broader substrate scope, can be hampered by lower yields and harsher conditions when dealing with electron-deficient systems such as fluorinated phenylhydrazines. The choice of synthesis will ultimately depend on a careful consideration of the specific target molecule, available resources, and desired scale of the reaction. Recent advancements, such as the use of microwave irradiation, have shown promise in improving the efficiency of both methods.
References
A Comparative Guide to Novel Compounds Derived from 5-Chloro-1H-indole-2-carboxylic Acid: Potent Inhibitors of EGFR/BRAF and HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Derivatives of 5-chloro-1H-indole-2-carboxylic acid have recently emerged as a promising class of compounds with diverse biological activities, particularly in the fields of oncology and virology. This guide provides a comparative analysis of novel compounds derived from this scaffold, focusing on their characterization, performance against alternative compounds, and the experimental data supporting their potential.
I. Inhibition of EGFR/BRAF Signaling Pathways in Cancer
A novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been designed and synthesized as potent inhibitors of mutant EGFR/BRAF pathways, which are frequently over-activated in various malignancies.[2]
Comparative Performance Data
The antiproliferative activity and enzyme inhibitory concentrations of these novel compounds were evaluated against various cancer cell lines and compared with the established EGFR inhibitor, Erlotinib, and the BRAF inhibitor, Staurosporine.
Table 1: Antiproliferative Activity (GI₅₀) of Novel 5-Chloro-indole Derivatives [2]
| Compound | R Substituent | GI₅₀ (nM) vs. A549 Cancer Cell Line |
| 3a | H | 35 |
| 3b | p-pyrrolidin-1-yl | 31 |
| 3c | p-piperidin-1-yl | 42 |
| 3e | m-piperidin-1-yl | Not specified, but noted as highly potent |
| 4a | H | 78 |
| 4b | p-pyrrolidin-1-yl | 68 |
| 4c | p-piperidin-1-yl | 72 |
| 5a | H | 48 |
| 5b | p-pyrrolidin-1-yl | 62 |
| 5c | p-piperidin-1-yl | 54 |
Table 2: EGFR and BRAFV600E Inhibitory Activity (IC₅₀) [2]
| Compound | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (µM) vs. LOX-IMVI Cell Line |
| 3b | 74 | 1.12 |
| 3e | 68 | 0.96 |
| Erlotinib | 80 | Not specified |
| Staurosporine | Not specified | 7.10 |
The m-piperidinyl derivative 3e was identified as the most potent, with an EGFR IC₅₀ value of 68 nM, making it 1.2-fold more potent than Erlotinib.[2] Compounds 3b and 3e also demonstrated significant antiproliferative activity against the LOX-IMVI melanoma cell line, indicating their potential as BRAFV600E inhibitors.[2]
Signaling Pathway and Experimental Workflow
The development of these compounds targets the EGFR/BRAF signaling pathway, a critical cascade in cell proliferation and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.[1]
Caption: EGFR/BRAF signaling pathway and points of inhibition by novel 5-chloro-indole derivatives.
The general workflow for the synthesis and evaluation of these compounds is a multi-step process involving chemical synthesis, purification, structural confirmation, and biological testing.
Caption: General experimental workflow for the development of novel 5-chloro-indole derivatives.
Experimental Protocols
General Synthesis of 5-Chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid (4a): Detailed synthetic procedures, including reagents, conditions, and characterization data (¹H NMR, ¹³C NMR), are available in the supplementary materials of the source publication.[2] The general steps involve:
-
Reaction of the starting indole with appropriate reagents to introduce a methylamino group at the 3-position.
-
Coupling with phenethylamine to yield the final carboxylic acid derivative.[2]
EGFR and BRAFV600E Inhibitory Assays: The inhibitory activity of the synthesized compounds against EGFR and BRAFV600E was determined using established kinase assay kits.[2] The assays typically involve incubating the enzyme with the test compound and a substrate, followed by quantification of the enzyme activity. The IC₅₀ values are then calculated from the dose-response curves.
II. Inhibition of HIV-1 Integrase
Derivatives of indole-2-carboxylic acid have also been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3][4]
Comparative Performance Data
A series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit the strand transfer activity of HIV-1 integrase.
Table 3: HIV-1 Integrase Strand Transfer Inhibitory Activity (IC₅₀) [3]
| Compound | Key Structural Features | IC₅₀ (µM) |
| 1 | Indole-2-carboxylic acid | > 50 |
| 17a | C6 halogenated benzene ring | 3.11 |
Optimization of the initial hit compound, indole-2-carboxylic acid, led to the discovery of compound 17a , which demonstrated a significantly improved inhibitory effect with an IC₅₀ value of 3.11 µM.[3] Molecular modeling studies suggest that the indole nucleus chelates with two Mg²⁺ ions in the active site of the integrase, and the introduced C6 halogenated benzene ring of 17a effectively binds with the viral DNA.[3]
Signaling Pathway and Experimental Workflow
The target of these compounds is the HIV-1 integrase enzyme, which catalyzes the insertion of the viral DNA into the host genome. Inhibition of this enzyme prevents the establishment of a productive infection.
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
The development and evaluation of these inhibitors follow a similar workflow to that of the anticancer agents, involving synthesis, purification, characterization, and biological assays.
Caption: Workflow for the development of indole-2-carboxylic acid-based HIV-1 integrase inhibitors.
Experimental Protocols
General Synthesis of Indole-2-carboxylic Acid Derivatives: The synthesis of these derivatives involves multi-step reactions starting from commercially available indole-2-carboxylic acid.[3] Key steps include esterification, Vilsmeier-Haack reaction, reduction, and condensation with various alcohols, followed by hydrolysis.[3]
HIV-1 Integrase Strand Transfer Assay: The inhibitory activity against HIV-1 integrase is typically measured using a bioassay that quantifies the strand transfer reaction. This often involves a donor substrate, a target substrate, and the recombinant integrase enzyme. The amount of strand transfer product is measured in the presence and absence of the test compounds to determine the IC₅₀ values.
Conclusion
Novel compounds derived from 5-chloro-1H-indole-2-carboxylic acid and the broader class of indole-2-carboxylic acids have demonstrated significant potential as therapeutic agents. The 5-chloro-indole derivatives show promising activity as dual inhibitors of EGFR and BRAF, with some compounds outperforming existing drugs in preclinical studies. Similarly, modifications to the indole-2-carboxylic acid scaffold have yielded potent inhibitors of HIV-1 integrase. The synthetic accessibility of these scaffolds allows for extensive structure-activity relationship studies to further optimize their potency, selectivity, and pharmacokinetic properties, making them attractive candidates for future drug development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid, a halogenated indole derivative. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Considerations
Summary of Potential Hazards
| Hazard Classification | Potential Effects |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][4] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[5] |
Required Personal Protective Equipment (PPE)
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] |
| Body Protection | Laboratory coat, long-sleeved clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]
Waste Segregation and Collection
-
Separate Waste Streams : Collect waste containing this compound separately from other waste streams. It is crucial to segregate halogenated organic waste from non-halogenated waste.[2][6][7] This practice can reduce disposal costs and is more environmentally sound.[6][8]
-
Solid Waste : Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[2]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container for halogenated organic waste. Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[2][9][10]
-
Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]
Waste Container and Labeling
-
Container Selection : Use a container that is in good condition and compatible with the chemical waste. The container must have a threaded cap that can be sealed tightly.[10][11]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant," "Toxic").[9][10][12] Ensure all chemical constituents and their approximate percentages are listed on the tag.[9]
Storage
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[2][11]
-
Secondary Containment : Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[2]
-
Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials.[9][10]
Disposal Request and Pickup
-
Professional Disposal : The disposal of this chemical waste must be handled by a licensed hazardous waste contractor.[6][12][13] The typical method of destruction is through controlled incineration at a permitted facility.[6]
-
Contact EHS : Follow your institution's specific procedures for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) office to schedule a collection.[2][6] Do not attempt to treat or neutralize the chemical waste in the laboratory.[2]
Experimental Protocols
Accidental Spill Response Protocol
In the event of a spill, follow these steps for safe cleanup and containment:
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[13]
-
Personal Protection : Don the appropriate personal protective equipment (PPE) as listed in the table above before addressing the spill.
-
Contain the Spill : Prevent the spill from spreading. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert, non-combustible material like vermiculite or sand.[13]
-
Collect and Package for Disposal : Place the absorbed material and any contaminated items into a suitable, sealed, and labeled container for disposal as hazardous waste.[9][13]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Mandatory Visualization
Caption: Step-by-step process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Immediate Safety & Hazard Profile
Based on data from structurally related compounds, 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][2][3]
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[4]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of fine dust particles.[5] Use of a respirator may be necessary if engineering controls are insufficient.[6] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[6] | To protect eyes from dust particles and potential splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use and replace them frequently.[2][7] | To prevent direct skin contact with the chemical.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[2][6] | To protect skin from accidental spills and contamination. |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and prevent contamination during the handling of this compound.
1. Preparation:
-
Review Safety Information: Before beginning work, review all available safety information, including this guide and SDSs for similar compounds.[5]
-
Designated Area: Establish a designated area for handling this compound. Cover the work surface with absorbent bench paper.[8]
-
Engineering Controls: Ensure a chemical fume hood is functioning correctly before starting any work.[2][3]
2. Handling the Solid:
-
Weighing: Whenever possible, weigh the powder inside a fume hood or an exhausted balance enclosure.[1] Use weigh boats to minimize spillage.[8]
-
Transfers: Avoid pouring the powder directly from the container to prevent dust generation. Use a spatula or scoop for transfers.[8] Keep containers closed when not in use.[8]
3. Preparing Solutions:
-
Work in a Hood: All solution preparation should be performed in a chemical fume hood over a disposable bench cover.[8]
-
Dissolving: Slowly add the solid to the solvent to prevent splashing and aerosol generation.
4. Storage:
-
Container: Store in a tightly sealed, properly labeled container.[4]
-
Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[4] Recommended storage temperature is often 2-8°C for similar compounds.
Disposal Plan
The disposal of this compound must be managed as hazardous chemical waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[9][10]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[9] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][9]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
